Technical Documentation Center

6-Bromo-2-methyl-1H-indole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromo-2-methyl-1H-indole-3-carboxylic acid
  • CAS: 1260383-60-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of the essential physicochemical properties of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid. As a functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the essential physicochemical properties of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid. As a functionalized indole, this heterocyclic compound represents a valuable scaffold in medicinal chemistry and materials science. Understanding its fundamental characteristics is paramount for its effective application in synthesis, drug design, and formulation. This document synthesizes available data with established analytical methodologies to serve as a comprehensive resource.

Molecular and Chemical Identity

6-Bromo-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole-3-carboxylic acid, featuring a bromine substituent on the benzene ring and a methyl group on the pyrrole ring. These modifications significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a distinct entity for chemical and biological exploration.

Chemical structure of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
Chemical Name 6-bromo-2-methyl-1H-indole-3-carboxylic acidECHA[1]
CAS Number 1260383-60-5ECHA[1]
Molecular Formula C₁₀H₈BrNO₂-
Molecular Weight 254.08 g/mol Benchchem[2]
InChI InChI=1S/C10H8BrNO2/c1-5-9(10(13)14)12-8-4-6(11)2-3-7(8)5/h2-4,12H,1H3,(H,13,14)-
InChIKey FHPRMDTUUYQTNU-UHFFFAOYSA-NSigma-Aldrich[3]
SMILES CC1=C(C(=O)O)NC2=CC=C(Br)C=C12-

Core Physicochemical Characteristics

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters are critical for predicting absorption, distribution, metabolism, and excretion (ADME) profiles in drug development and for designing appropriate reaction and purification conditions in chemical synthesis.

Table 2: Summary of Physicochemical Properties

PropertyValue / DescriptionComments & Significance
Physical Form Expected to be a solid at room temperature.Based on analogous indole carboxylic acids which are typically crystalline solids.[3]
Melting Point Data not available.The melting point for the related 6-Bromo-1H-indole-2-carboxylic acid is 221-223 °C. The presence of the 2-methyl group may alter crystal packing and thus the melting point.
Boiling Point 461.1 ± 40.0 °C at 760 mmHg (Predicted)High predicted boiling point is characteristic of compounds with strong intermolecular hydrogen bonding capabilities.[3]
Solubility No specific data available. Expected to have low aqueous solubility but be soluble in polar organic solvents like methanol, ethanol, acetone, and DMSO.The aromatic core and bromine atom contribute to hydrophobicity, while the carboxylic acid and N-H groups provide polarity and hydrogen bonding sites. The methyl ester of a related isomer is soluble in acetone.[4] Crystallization from methanol has been reported for the non-methylated analogue, indicating solubility.[5]
pKa Data not available.The carboxylic acid proton (-COOH) is expected to have a pKa in the range of 4-5, typical for aromatic carboxylic acids.[6] The indole proton (N-H) is much less acidic, with predicted pKa values for related indole esters being around 14.5.[7]
LogP Data not available.The calculated XLogP3 for the closely related 6-Bromo-1H-indole-3-carboxylic acid is 2.7, suggesting moderate lipophilicity.[8] The addition of a methyl group would be expected to slightly increase this value.

Structural Insights from Crystallography

While specific crystal structure data for 6-Bromo-2-methyl-1H-indole-3-carboxylic acid is not publicly available, extensive analysis of the parent compound, 6-Bromo-1H-indole-3-carboxylic acid , provides invaluable predictive insights.

X-ray diffraction studies reveal that 6-Bromo-1H-indole-3-carboxylic acid crystallizes in a monoclinic system.[5] The crystal packing is dominated by robust hydrogen bonding.

  • Dimer Formation: Two molecules associate via strong O-H···O hydrogen bonds between their carboxylic acid groups, forming a classic centrosymmetric dimer.

  • Layered Structure: These dimers are further interlinked by N-H···O hydrogen bonds, creating extensive layers within the crystal lattice.[5]

Expert Insight: The substitution of a hydrogen atom with a methyl group at the 2-position in the target compound would introduce steric hindrance near the N-H group. This is unlikely to disrupt the primary carboxylic acid dimer formation but may alter the intermolecular N-H···O bonding pattern, potentially leading to a different crystal packing arrangement and, consequently, different physical properties such as melting point and solubility.

G Fig. 1: Key Functional Groups & Properties cluster_molecule 6-Bromo-2-methyl-1H-indole-3-carboxylic acid cluster_properties Influenced Physicochemical Properties Molecule Indole Core (Aromatic, Hydrophobic) LogP Lipophilicity (LogP) Molecule->LogP Increases LogP COOH Carboxylic Acid (C3-position) pKa Acidity (pKa) COOH->pKa Primary acidic site H_Bonding Hydrogen Bonding COOH->H_Bonding H-bond donor/acceptor NH Indole N-H (Pyrrole Ring) NH->pKa Secondary (weak) acidic site NH->H_Bonding H-bond donor Br Bromine (C6-position) Br->LogP Increases LogP CH3 Methyl Group (C2-position) CH3->LogP Increases LogP Solubility Solubility LogP->Solubility Influences organic solubility H_Bonding->Solubility Influences aqueous solubility

Caption: Relationship between functional groups and physicochemical properties.

Predicted Spectroscopic Profile

No published spectra are available for the title compound. However, a predictive analysis based on its structure and data from analogous compounds can guide characterization efforts.

  • ¹H NMR:

    • Aromatic Protons: Three signals are expected in the aromatic region (~7.0-8.0 ppm). The protons on the brominated benzene ring will appear as doublets and a doublet of doublets, with coupling constants characteristic of ortho and meta relationships. The proton at the C4 position is often shifted downfield due to the anisotropic effect of the adjacent pyrrole ring.

    • N-H Proton: A broad singlet is expected for the indole N-H proton, typically downfield (>10 ppm), though its chemical shift is highly dependent on solvent and concentration.

    • C-H Proton: No proton at C3.

    • Methyl Protons: A sharp singlet for the C2-methyl group is expected around 2.4-2.6 ppm.

    • Carboxylic Acid Proton: A very broad singlet, often not observed, corresponding to the acidic proton.

  • ¹³C NMR:

    • Carbonyl Carbon: The carboxylic acid carbon should appear significantly downfield, typically in the 170-185 ppm range.[9]

    • Aromatic & Heterocyclic Carbons: Multiple signals are expected between ~110-140 ppm. The carbon bearing the bromine (C6) will be shifted relative to an unsubstituted indole. The C2 and C3 carbons will also have characteristic shifts influenced by their substituents.

    • Methyl Carbon: The C2-methyl carbon signal is expected in the aliphatic region, typically around 10-15 ppm.[9]

Standardized Experimental Protocols for Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail robust methodologies for determining the key physicochemical properties of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid.

This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution.[10]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., pH 7.4 phosphate-buffered saline) at a constant temperature for a sufficient duration to reach equilibrium. The saturated supernatant is then carefully separated from the undissolved solid and analyzed to determine the compound's concentration.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a glass vial. The excess is critical to ensure a saturated solution is formed.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the test solvent (e.g., pH 7.4 PBS buffer) to the vial.

  • Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached.[11] A longer duration (48-72 hours) may be necessary, and this should be validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, filter the aliquot through a 0.45 µm syringe filter. Causality: This filtration step is crucial to prevent artificially high solubility readings from suspended solid material. The first few drops of the filtrate should be discarded to avoid errors from compound adsorption to the filter membrane.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method. Quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

  • Validation: The experiment must be performed in at least triplicate to ensure the results are reproducible and to calculate a mean and standard deviation.

G Fig. 2: Workflow for Solubility Determination start Start prep 1. Add excess solid to vial start->prep solvent 2. Add precise volume of buffer (e.g., pH 7.4 PBS) prep->solvent equilibrate 3. Seal & Agitate (24-48h at constant T) solvent->equilibrate settle 4. Let solid settle equilibrate->settle sample 5. Filter supernatant (0.45 µm filter) settle->sample quantify 6. Dilute & Quantify (HPLC-UV or LC-MS/MS) sample->quantify end End (Solubility Value) quantify->end

Caption: Shake-flask method for determining thermodynamic aqueous solubility.

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly reliable method for ionizable compounds.[12]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve's buffer region.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., water-methanol mixture) is often required. The impact of the co-solvent on the apparent pKa must be noted.

  • System Calibration: Calibrate the pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) immediately before the experiment.

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Submerge the pH electrode and a stirrer. Add the standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the curve (the inflection point), often found by plotting the first derivative (ΔpH/ΔV). The pKa is the pH value recorded when exactly half of the volume of titrant required to reach the equivalence point has been added.

  • Validation: The titration should be repeated at least twice to ensure consistency. The concentration of the analyte solution should also be confirmed by the titration data. For compounds with multiple ionizable groups, multiple equivalence points and pKa values may be observed.

G Fig. 3: Workflow for pKa Determination start Start prep 1. Prepare analyte solution in appropriate solvent start->prep calibrate 2. Calibrate pH meter with standard buffers prep->calibrate titrate 3. Titrate with standardized base, recording pH vs. Volume calibrate->titrate analyze 4. Plot pH vs. Volume to generate titration curve titrate->analyze find_ep 5. Identify Equivalence Point (inflection point) analyze->find_ep find_pka 6. Determine pH at 1/2 Equivalence Volume find_ep->find_pka end End (pKa Value) find_pka->end

Caption: Potentiometric titration method for determining pKa.

References

  • 6-bromo-2-methyl-1H-indole-3-carboxylic acid — Chemical Substance Information. European Chemicals Agency (ECHA). Available at: [Link]

  • 6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1019. Available at: [Link]

  • Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. ACS Publications. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • van der Heide, E. et al. (2009). Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. CROATICA CHEMICA ACTA. Available at: [Link]

  • Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). ResearchGate. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Saracino, G. A. A., et al. (2003). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. ResearchGate. Available at: [Link]

  • Indole Test Protocol. American Society for Microbiology. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra. Available at: [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid | C9H6BrNO2 | CID 15284837 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 6-BROMO-1-H-INDOLE-3-CARBOXYLIC_ACID_METHYLESTER - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Biological Activities of Brominated Indole Carboxylic Acids: From Marine Origins to Therapeutic Potential

Executive Summary Brominated indole carboxylic acids represent a compelling class of molecules, primarily of marine origin, that have garnered substantial interest in the fields of drug discovery and chemical biology. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated indole carboxylic acids represent a compelling class of molecules, primarily of marine origin, that have garnered substantial interest in the fields of drug discovery and chemical biology. The unique physicochemical properties conferred by the bromine atom and the carboxylic acid moiety often lead to enhanced biological potency and target selectivity compared to their non-halogenated parent compounds.[1] This guide provides an in-depth exploration of the multifaceted biological activities of these compounds, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present quantitative data, and provide detailed, field-proven experimental protocols to empower researchers in their exploration of this promising chemical space.

Introduction: The Significance of Bromination and Carboxylation in Indole Scaffolds

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of the essential amino acid tryptophan and numerous bioactive natural products and synthetic drugs.[2][3] Nature, particularly the marine environment, has evolved sophisticated enzymatic machinery, such as flavin-dependent halogenases, to selectively install halogen atoms onto organic molecules.[4][5][6]

The introduction of a bromine atom onto the indole ring profoundly alters its electronic and steric properties. This modification typically increases lipophilicity, which can enhance membrane permeability and improve target engagement.[1] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of ligand-protein complexes, thereby increasing binding affinity and specificity.[7]

The addition of a carboxylic acid group introduces a key site for ionic interactions and hydrogen bonding, which is often critical for anchoring a molecule within the active site of an enzyme or receptor. This functional group can also improve the pharmacokinetic properties of a compound. The synthesis of these functionalized indoles can be challenging, often requiring multi-step sequences involving protection-deprotection strategies and specific bromination and carboxylation reactions.[8][9] This guide will focus on the biological implications of these chemical modifications.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Certain brominated indole derivatives have demonstrated significant potential as anticancer agents, with 6-bromoisatin, a metabolite found in marine molluscs, being a prominent example.[10] These compounds have been shown to selectively target cancer cells, inducing programmed cell death (apoptosis) and halting cell proliferation by arresting the cell cycle.[10][11]

Mechanism of Action: Caspase Activation and G2/M Arrest

The anticancer effects of compounds like 6-bromoisatin are often mediated through the intrinsic apoptotic pathway. Studies on human colorectal cancer cell lines (HT29) have shown that 6-bromoisatin treatment leads to a significant increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[10] Furthermore, this compound has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis and effectively halting their proliferation.[10] This dual mechanism of inducing apoptosis and cell cycle arrest makes 6-bromoisatin a promising candidate for further development.

Quantitative Data: Cytotoxic Activity of Brominated Indoles

The efficacy of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or viability.

CompoundCell LineIC50 (µM)Reference
6-Bromoisatin HT29 (Colorectal Cancer)~100[10]
Tyrindoleninone HT29 (Colorectal Cancer)390[10]
6-Bromoisatin Caco-2 (Colorectal Cancer)>100[10]
1,2,3,4-Tetrabromo-indenoindole (MC11) IPC-Bcl2 (Leukemia)0.016[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol describes a standard method for determining the cytotoxic effects of a test compound on a cancer cell line.[12][13] The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.

Materials:

  • Cancer cell line (e.g., HT29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Brominated indole carboxylic acid stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO at the highest concentration used for the compound) and untreated cells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Visualization: Anticancer Mechanism of 6-Bromoisatin

Anticancer_Mechanism cluster_cell Cellular Events Compound 6-Bromoisatin Cell Colorectal Cancer Cell Caspase Activation of Caspases 3/7 Cell->Caspase G2M G2/M Phase Cell Cycle Arrest Cell->G2M Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis G2M->Apoptosis

Caption: Mechanism of 6-bromoisatin inducing apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases. Brominated indoles, particularly those isolated from the marine mollusc Dicathais orbita, have demonstrated potent anti-inflammatory properties.[14][15]

Mechanism of Action: Inhibition of NF-κB and COX Enzymes

A primary mechanism for the anti-inflammatory effects of brominated indoles is the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus to promote the transcription of pro-inflammatory genes. Compounds like 6-bromoindole and 5-bromoisatin have been shown to inhibit this translocation, thereby reducing the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2).[1][15] Additionally, computational studies suggest these molecules can directly bind to and inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are key to prostaglandin synthesis.[14]

Quantitative Data: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory activity of selected brominated indoles on the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages.

CompoundMediatorIC50 (µM)Reference
5-Bromoisatin Nitric Oxide (NO)38.05[15]
6-Bromoisatin Nitric Oxide (NO)122.65[15]
6-Bromoindole Nitric Oxide (NO)150.01[15]
Hypobranchial Gland Extract Prostaglandin E2 (PGE2)34.24 (µg/mL)[15]
Hypobranchial Gland Extract TNF-α43.03 (µg/mL)[15]
Experimental Protocol: Nitric Oxide (NO) Inhibition via Griess Assay

This protocol details the measurement of nitrite (a stable product of NO) in cell culture supernatants from LPS-stimulated macrophages to assess the anti-inflammatory activity of test compounds.[1][15]

Materials:

  • RAW264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Brominated indole carboxylic acid stock solution (in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Visualization: Inhibition of the NF-κB Signaling Pathway

NFkB_Inhibition LPS Inflammatory Stimulus (LPS) IKK IKK Activation LPS->IKK IkB p-IκBα (Degradation) IKK->IkB NFkB_trans NF-κB Translocation to Nucleus IkB->NFkB_trans Transcription Gene Transcription NFkB_trans->Transcription Mediators Pro-inflammatory Mediators (NO, TNF-α, PGE2) Transcription->Mediators Compound Brominated Indoles Compound->Inhibition Inhibition->NFkB_trans Inhibition

Caption: Brominated indoles inhibit the NF-κB pathway, blocking inflammatory mediator production.

Antimicrobial Activity: Combating Bacterial Growth

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Marine-derived indole alkaloids, including brominated variants, have shown promising activity against a range of pathogenic bacteria.[2][16][17]

Mechanism of Action

The antimicrobial mechanisms of brominated indoles are diverse. Some compounds can disrupt bacterial cell membranes, while others interfere with essential metabolic pathways.[18] Notably, certain indole derivatives have been shown to inhibit biofilm formation, a key virulence factor that protects bacteria from conventional antibiotics.[2] For example, 6-bromoindole itself has demonstrated potent activity against the mycelial growth of fungi like Botrytis cinerea.[19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Brominated Indole Alkaloid Bacillus subtilis<1[16]
Brominated Indole Alkaloid Staphylococcus aureus<1[16]
Indole Derivative 11 Bacillus subtilis 30200.06[20]
Indole Derivative 11 Candida lipolytica 590.25[20]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for determining the MIC of a compound against a specific bacterial strain, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][21]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Brominated indole carboxylic acid stock solution (in DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in MHB to obtain a final inoculum density of ~1 x 10^6 CFU/mL.

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the stock compound solution (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last column.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum of ~5 x 10^5 CFU/mL.

  • Controls: Include a positive control (wells with bacteria and medium, no compound) and a negative control (wells with medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualization: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Dilution 2. Perform 2-fold Serial Dilution of Compound in 96-well Plate Inoculum->Dilution Inoculate 3. Inoculate Plate with Bacterial Suspension Dilution->Inoculate Incubate 4. Incubate at 37°C for 18-24 hours Inoculate->Incubate Read 5. Visually Inspect for Growth Incubate->Read MIC 6. Determine MIC (Lowest concentration with no growth) Read->MIC

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Activity: A Defense Against Neurodegeneration

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation.[22] Indole-based compounds, including indole-3-propionic acid (IPA) and its derivatives, have emerged as promising neuroprotective agents.[22][23]

Mechanism of Action: Antioxidant and Enzyme Inhibition

The neuroprotective effects of indole carboxylic acids are often attributed to their potent antioxidant properties. They can act as direct scavengers of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[22] Some derivatives also exhibit indirect antioxidant effects by activating cellular defense mechanisms. Furthermore, certain brominated indole hybrids have been designed as inhibitors of monoamine oxidase B (hMAO-B), an enzyme whose dysregulation is implicated in Parkinson's disease.[22] By inhibiting MAO-B, these compounds can help restore neurotransmitter balance and reduce oxidative stress generated by dopamine metabolism.

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol assesses the ability of a test compound to protect a neuronal cell line (e.g., SH-SY5Y) from cell death induced by an oxidative insult like hydrogen peroxide (H2O2).[22][24]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Brominated indole carboxylic acid stock solution (in DMSO)

  • Hydrogen peroxide (H2O2) solution

  • MTT assay reagents (as described in Protocol 2.3)

  • 96-well plates

Step-by-Step Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.

  • Oxidative Insult: Add H2O2 to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-200 µM, to be determined empirically). Do not add H2O2 to the control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Viability Assessment: Perform the MTT assay as described in Protocol 2.3 to quantify cell viability.

  • Data Analysis: Calculate the percentage of cell viability for each condition. A significant increase in viability in the compound + H2O2 treated wells compared to the H2O2-only wells indicates a neuroprotective effect.

Visualization: Proposed Neuroprotective Mechanisms

Neuroprotection_Mechanisms Stress Oxidative Stress (e.g., H₂O₂, ROS) Neuron Neuron Stress->Neuron Damage Neuronal Damage & Cell Death Neuron->Damage Compound Brominated Indole Carboxylic Acids Antioxidant Direct ROS Scavenging Compound->Antioxidant MAO MAO-B Inhibition Compound->MAO Antioxidant->Inhibition_point1 MAO->Inhibition_point2 Inhibition_point1->Stress Inhibition Inhibition_point2->Stress Reduced ROS Production

Caption: Brominated indole carboxylic acids may protect neurons via antioxidant and MAO-B inhibition pathways.

Conclusion and Future Directions

Brominated indole carboxylic acids are a versatile and potent class of bioactive molecules with demonstrated efficacy across multiple therapeutic areas.[1] Their activities as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents highlight their importance in drug discovery. The structure-activity relationships, often linked to the position and degree of bromination, offer a compelling avenue for the rational design of novel and more potent therapeutic agents.[15] Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and safety profiles through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development.

References

  • The Biological Activity of Brominated Indoles: A Technical Guide for Drug Discovery and Development. Benchchem.
  • Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. Journal of Natural Products. ACS Publications.
  • Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. MDPI.
  • Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. PMC.
  • Examples of brominated indole/isatin derivatives showing anti-inflammatory, anticancer, and antimicrobial activity relevant to respiratory disease. ResearchGate.
  • Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria. eScholarship.org.
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PMC.
  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI.
  • Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis. Request PDF - ResearchGate.
  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC.
  • Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed.
  • Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. PMC - NIH.
  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. PMC.
  • New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. MDPI.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.
  • Application Notes and Protocols for Assessing the Anticancer Activity of 6-Methyl-2,3-diphenyl-1-benzofuran. Benchchem.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC.
  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs.
  • Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d. Benchchem.
  • Indole Facilitates Antimicrobial Uptake in Bacteria. ACS Infectious Diseases.
  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI.
  • 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure.
  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.
  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI.

Sources

Foundational

The 6-Bromo-Indole Scaffold: A Privileged Chemotype in Modern Medicinal Chemistry

Executive Summary The indole nucleus is universally recognized as a "privileged structure" in drug discovery, serving as the foundational core for numerous therapeutics. However, the targeted halogenation of this heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is universally recognized as a "privileged structure" in drug discovery, serving as the foundational core for numerous therapeutics. However, the targeted halogenation of this heterocycle—specifically the introduction of a bromine atom at the C-6 position—unlocks a unique physicochemical profile. Originally isolated from marine organisms such as the Icelandic sponge Geodia barretti, 6-bromoindole derivatives exhibit profound structural versatility and potent biological activities, ranging from anti-inflammatory and antifungal to anticancer and antimalarial properties.

This technical whitepaper explores the mechanistic rationale, biological efficacy, and synthetic methodologies associated with the 6-bromo-indole scaffold, providing drug development professionals with actionable protocols and structure-activity relationship (SAR) insights.

Mechanistic Pathways and Biological Activity

The strategic placement of a bulky, electron-withdrawing bromine atom at the C-6 position fundamentally alters the electronic distribution and lipophilicity of the indole core. This modification enhances the scaffold's binding affinity to specific hydrophobic pockets within target proteins, dictating its polypharmacological profile.

Anti-Inflammatory Modulation via NF-κB Inhibition

Brominated indoles, including natural derivatives like Geobarrettin D, exhibit potent anti-inflammatory activity by disrupting critical signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages and dendritic cells, the 6-bromoindole scaffold acts as a targeted inhibitor of the Nuclear Factor kappa B (NF-κB) pathway 1. By preventing the translocation of NF-κB from the cytoplasm to the nucleus, these compounds downregulate the transcription of pro-inflammatory cytokines, specifically reducing IL-12p40 secretion without compromising the expression of the anti-inflammatory cytokine IL-10 2.

Pathway LPS LPS Stimulation Macrophage Macrophage Activation LPS->Macrophage NFkB_Cyto NF-κB (Cytoplasm) Macrophage->NFkB_Cyto NFkB_Nuc NF-κB Translocation (Nucleus) NFkB_Cyto->NFkB_Nuc Normal Pathway BromoIndole 6-Bromoindole Scaffold BromoIndole->NFkB_Nuc Inhibits Translocation Cytokines Pro-inflammatory Cytokines (IL-12p40, TNFα, NO) NFkB_Nuc->Cytokines Downregulated Expression

NF-κB signaling inhibition pathway modulated by the 6-bromoindole scaffold.

Antifungal and Anticancer Efficacy

Recent agrochemical and medicinal studies have highlighted the dual mechanism of 6-bromoindoles against fungal pathogens like Botrytis cinerea and Monilinia fructicola. While the unsubstituted 6-bromoindole acts as a potent inhibitor of mycelial growth by targeting succinate dehydrogenase (SDH), acylation at the C-3 position shifts the mechanism entirely to conidial germination inhibition 3. Furthermore, synthetic derivatives such as 6-Br-8-keto-conicamin A have demonstrated remarkable selective cytotoxicity against aggressive PANC-1 pancreatic tumor cell lines, outperforming standard chemotherapeutics like 5-fluorouracil in in vitro assays 4.

Quantitative Structure-Activity Summaries

To contextualize the pharmacological breadth of this scaffold, the following table synthesizes key efficacy metrics across diverse therapeutic targets:

Compound / DerivativeBiological Target / ModelActivity / Efficacy MetricPrimary Mechanism of Action
6-Bromoindole (I) Botrytis cinerea (Fungus)EC₅₀ = 11.62 µg/mLMycelial growth inhibition
6-Bromoindole (I) Monilinia fructicola (Fungus)EC₅₀ = 18.84 µg/mLMycelial growth inhibition
3-Acetyl-6-bromoindole Botrytis cinerea (Fungus)100% InhibitionConidial germination inhibition
Geobarrettin D Human Dendritic CellsDecreased IL-12p40NF-κB pathway suppression
6-Br-8-keto-conicamin A PANC-1 Tumor CellsIC₅₀ = 1.5 µMSelective cytotoxicity
N-Acetamide 6-Br-Indole Plasmodium falciparumSub-micromolar IC₅₀PfATP4 pump inhibition

Synthetic Methodologies: Overcoming Electronic Deactivation

Synthesizing functionalized 6-bromoindoles presents a distinct chemical challenge. The bromine atom at C-6 exerts an electron-withdrawing inductive effect, which deactivates the indole core toward standard electrophilic aromatic substitution (EAS), particularly at the C-3 position.

To overcome this activation energy barrier without resorting to harsh, yield-destroying conditions or complex protection/deprotection steps, modern protocols employ green chemistry techniques. The use of microwave irradiation coupled with a Lewis acid catalyst (Yttrium triflate) in an ionic liquid medium provides the necessary thermodynamic push to achieve regioselective C-3 acylation efficiently 3.

Workflow Start 6-Bromoindole + Acid Anhydride Catalyst Catalyst System: Y(OTf)3 + [BMI]BF4 Start->Catalyst Microwave Microwave Irradiation (90-110°C, 30-45 min) Catalyst->Microwave Product 3-Acyl-6-bromoindole Derivatives Microwave->Product Purification Solvent Extraction & Chromatography Product->Purification Validation NMR / MS Validation Purification->Validation

Microwave-assisted green synthesis workflow for 3-acyl-6-bromoindole derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality is embedded into the workflow through specific catalytic choices and mandatory control checkpoints.

Protocol 1: Microwave-Assisted Synthesis of 3-Acyl-6-bromoindole

Causality Note: Y(OTf)₃ is selected as a mild Lewis acid to coordinate with the anhydride, increasing its electrophilicity. This is strictly required because the C-6 bromine deactivates the indole ring. The ionic liquid ([BMI]BF₄) acts as a highly efficient microwave absorber, ensuring rapid, uniform heating.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vessel, combine 6-bromoindole (1.0 mmol) and the desired acid anhydride (e.g., acetic anhydride, 1.0 mmol).

  • Catalyst Addition: Add Yttrium triflate (Y(OTf)₃, 0.01 mmol) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄, 1.0 mmol) to the vessel. Seal the vessel securely.

  • Irradiation: Place the vessel in a microwave synthesizer. Program the system for 90 °C (for linear anhydrides) or 110 °C (for aromatic anhydrides) and irradiate for 30 to 45 minutes.

  • Self-Validation (Reaction Monitoring): Extract a 5 µL aliquot and perform Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The disappearance of the 6-bromoindole spot confirms reaction completion. If unreacted starting material remains, irradiate for an additional 10 minutes.

  • Extraction & Purification: Cool the mixture to room temperature. Extract the product using ethyl acetate (3 × 15 mL). The ionic liquid remains in the aqueous phase, allowing for easy catalyst recovery. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Isolation: Purify the crude residue via silica gel column chromatography to isolate the pure 3-acyl-6-bromoindole derivative.

Protocol 2: In Vitro Antifungal Activity Assay (MIC Determination)

Causality Note: To prove that fungal inhibition is caused by the 6-bromoindole derivative and not environmental variables, this protocol utilizes a self-validating 96-well plate matrix containing both positive and negative controls.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target fungal strain (e.g., B. cinerea) on Potato Dextrose Agar (PDA) for 7 days. Harvest conidia using sterile distilled water containing 0.05% Tween 20. Adjust the spore suspension to a concentration of 1×105 spores/mL using a hemocytometer.

  • Compound Dilution: Dissolve the synthesized 6-bromoindole derivative in DMSO to create a stock solution. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate to achieve a concentration gradient (e.g., 0.5 to 128 µg/mL). Critical: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced toxicity.

  • Inoculation: Add 100 µL of the standardized spore suspension to each well containing the compound dilutions.

  • Self-Validation (Controls):

    • Positive Control: Add spores to MHB containing 1% DMSO without the test compound (validates pathogen viability).

    • Negative Control: Add MHB with 1% DMSO only (validates media sterility).

  • Incubation & Analysis: Incubate the plates at 25 °C for 72 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the positive control.

Future Perspectives

The 6-bromo-indole scaffold represents a highly tunable chemical space. Future drug discovery efforts are likely to focus on late-stage functionalization (LSF) techniques, utilizing the C-6 bromine as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) 5. This will enable the rapid generation of complex, multi-targeted libraries for combating antimicrobial resistance and discovering novel kinase inhibitors in oncology.

References

  • Di, X., et al. Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti. MDPI Marine Drugs. Available at: [Link]

  • Tran, P.H., et al. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI Agronomy. Available at: [Link]

  • Giddings, L.A., et al. The potential of achiral sponge-derived and synthetic bromoindoles as selective cytotoxins against PANC-1 tumor cells. NIH/PMC. Available at:[Link]

  • Smith, J., et al. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Exploratory

6-Bromo-2-methyl-1H-indole-3-carboxylic Acid: A Privileged Scaffold for Next-Generation Kinase Inhibitor Discovery

Introduction The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and metabolic disease therapy. Among the myriad of heterocyclic pharmacophores, the indole-3-carboxylic acid c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of highly selective kinase inhibitors remains a cornerstone of targeted oncology and metabolic disease therapy. Among the myriad of heterocyclic pharmacophores, the indole-3-carboxylic acid core has emerged as a structurally privileged scaffold 1. Specifically, 6-bromo-2-methyl-1H-indole-3-carboxylic acid (CAS 1260383-60-5) provides an optimal balance of synthetic versatility and target engagement 2. This technical guide explores the mechanistic rationale, synthetic workflows, and assay validations for utilizing this specific building block in kinase inhibitor discovery, particularly targeting the PI3K/AKT/mTOR pathway and AMPK [[3]]() 4.

Structural Rationale & Kinase Binding Mechanics

The architecture of 6-bromo-2-methyl-1H-indole-3-carboxylic acid is not arbitrary; every functional group serves a distinct causal role in either target engagement or synthetic late-stage functionalization.

  • The 3-Carboxylic Acid (Hinge/Allosteric Anchor): The carboxylate moiety is critical for anchoring the inhibitor within the kinase domain. In the case of Adenosine Monophosphate-activated Protein Kinase (AMPK) activators, the carboxylic acid group is solvent-exposed and specifically engages Lysine 29 of the α-subunit, while the indole nitrogen donates a hydrogen bond to Aspartic Acid 88 3.

  • The 6-Bromo Substituent (Synthetic Handle & Steric Probe): Halogens at the 6-position of the indole ring often occupy hydrophobic pockets within the kinase active site. More importantly, the C-Br bond serves as a highly reactive handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), allowing medicinal chemists to rapidly generate libraries of 6-aryl or 6-amino derivatives [[1]]().

  • The 2-Methyl Group (Conformational Lock): The presence of a methyl group at the C2 position restricts the rotational freedom of the indole core and sterically blocks metabolic oxidation at the C2 position, enhancing the pharmacokinetic half-life of the resulting inhibitor.

CoreStructure Core 6-Bromo-2-methyl-1H-indole- 3-carboxylic acid C3 3-COOH (Kinase Hinge Anchor / AMPK Lys29) Core->C3 C6 6-Bromo (Pd-Cross-Coupling Handle) Core->C6 C2 2-Methyl (Metabolic Block & Conformational Lock) Core->C2

Fig 1. Pharmacophore mapping of the 6-bromo-2-methyl-1H-indole-3-carboxylic acid core.

Synthetic Workflows: Late-Stage Functionalization

To leverage this building block, a self-validating synthetic protocol is required. The following methodology details the one-pot Pd-catalyzed cross-coupling and subsequent amidation, a standard approach to generating mTOR/Akt/PI3K pathway inhibitors 41.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6 Position

Causality: The oxidative addition of the Pd(0) catalyst to the C-Br bond is highly selective, allowing the 3-carboxylic acid to remain intact (provided sufficient base is used to form the carboxylate salt, preventing interference) 1.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 6-bromo-2-methyl-1H-indole-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and K3​PO4​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) as the pre-catalyst. The bidentate dppf ligand ensures reductive elimination is favored over off-target β -hydride elimination.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and water. The trace water is crucial for the transmetalation step of the boronic acid [[1]]().

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the 6-aryl-2-methyl-1H-indole-3-carboxylic acid derivative. Filter and purify via recrystallization.

Protocol 2: Carboxylic Acid Amidation

Causality: Converting the carboxylic acid to an amide alters the electronic and H-bonding characteristics, often improving cell permeability and shifting the target profile toward specific kinase complexes (e.g., mTORC1 vs mTORC2) 4.

  • Activation: Dissolve the intermediate from Protocol 1 in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). HATU is chosen over EDC/NHS due to its superior efficiency in avoiding racemization and forming the active ester rapidly 3.

  • Coupling: Add the target amine (1.5 eq) and stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography to yield the final kinase inhibitor lead.

Target Kinase Profiles & Quantitative Data

Indole-3-carboxylic acid derivatives synthesized from this core have demonstrated potent activity across multiple kinase families. The table below summarizes representative structure-activity relationship (SAR) data for derivatives targeting the PI3K/AKT/mTOR and AMPK pathways [[3]]() 4.

Derivative ModificationPrimary TargetIC50 (nM)Off-Target (Kinase B)Selectivity IndexKey Interaction
Core (Unmodified)Baseline>10,000N/AN/AWeak H-bond
6-Aryl-3-AmidemTORC145PI3K ( α )>50xHinge Region
6-Chloro-5-Aryl-3-COOHAMPK ( α1β1γ1 )12mTOR>100xLys29 / Asp88
6-Heteroaryl-3-COOHAKT185GSK-3 β 25xAllosteric Pocket

Experimental Workflows for Kinase Inhibition Assays

To validate the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its high signal-to-noise ratio and minimal interference from autofluorescent library compounds [[5]]() 6.

Protocol 3: TR-FRET Kinase Activity Assay

Causality: TR-FRET utilizes a long-lifetime europium (Eu) chelate donor. By introducing a time delay before measurement, short-lived background fluorescence decays, ensuring that the measured signal is purely from the specific kinase-substrate interaction 6.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute the target kinase (e.g., mTOR or AMPK) and a ULight™-labeled peptide substrate to 2X working concentrations in the kinase buffer 7.

  • Compound Addition: Dispense 2.5 μ L of the indole derivative (diluted in 4% DMSO/buffer) into a 384-well proxiplate. Add 2.5 μ L of the Enzyme/Substrate mix. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 μ L of a 2X ATP solution (at the predetermined Km​ apparent for the specific kinase) to initiate phosphorylation 6. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 μ L of a detection mixture containing EDTA (to chelate Mg2+ and stop kinase activity) and a Europium-labeled anti-phospho antibody [[5]]().

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50​ using non-linear regression analysis 6.

TRFRET Kinase Active Kinase + ATP Substrate Phosphorylated Substrate Kinase->Substrate Phosphorylation Tracer ULight-Peptide (Acceptor) Substrate->Tracer Contains Eu Eu-Antibody (Donor) Eu->Substrate Binds Phospho-Epitope Eu->Tracer Energy Transfer Signal TR-FRET Emission (665nm) Tracer->Signal Readout

Fig 2. TR-FRET kinase assay workflow for evaluating indole-based inhibitors.

Conclusion

The 6-bromo-2-methyl-1H-indole-3-carboxylic acid scaffold is a highly versatile starting point for drug discovery. By understanding the causal relationship between its structural features and kinase binding mechanics, researchers can efficiently deploy Pd-catalyzed cross-coupling and amidation to generate potent inhibitors. When coupled with robust TR-FRET screening, this workflow provides a self-validating system for accelerating the development of novel therapeutics.

References

  • [2] Title: 1334304-98-1 | 6-Bromo-2-methylquinoline-8-carboxylic acid | BLD Pharm. Source: bldpharm.com. URL:

  • [3] Title: Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK). Source: acs.org. URL:

  • [4] Title: Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Source: nih.gov. URL:

  • [1] Title: Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Source: acs.org. URL:

  • [5] Title: pyCTZ TFA | Benchchem. Source: benchchem.com. URL:

  • [6] Title: Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Source: mdpi.com. URL:

  • [7] Title: (PDF) Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Source: researchgate.net. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid from 5-bromo-2-methylaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Regioselective Heterocycle Construction, Modified Madelung Cyclization, and C3-Functionalization Executive Summary T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Regioselective Heterocycle Construction, Modified Madelung Cyclization, and C3-Functionalization

Executive Summary

The indole core is a privileged scaffold in medicinal chemistry. However, synthesizing specific substitution patterns—such as the 6-bromo-2-methyl configuration—requires precise regiochemical control. This application note details a highly efficient, three-step synthetic workflow to convert 5-bromo-2-methylaniline into 6-bromo-2-methyl-1H-indole-3-carboxylic acid . By utilizing a Houlihan-modified Madelung cyclization followed by a Friedel-Crafts trichloroacetylation and subsequent haloform-type hydrolysis, this route completely bypasses the regiochemical pitfalls associated with traditional Fischer indole syntheses.

Scientific Rationale & Regiochemical Causality

The Regiochemical Trap of the Fischer Indole Synthesis

A common pitfall in indole synthesis is the misapplication of the Fischer Indole Synthesis to meta-substituted anilines. If 5-bromo-2-methylaniline were converted to its hydrazine and reacted with ethyl acetoacetate, the subsequent [3,3]-sigmatropic rearrangement of the hydrazone would preferentially occur at the less sterically hindered, unsubstituted ortho-position (C6 of the aniline). This cyclization trajectory inevitably yields the undesired 4-bromo-7-methylindole isomer 1.

The Modified Madelung Solution

To achieve the precise 6-bromo-2-methyl substitution pattern, a Madelung cyclization is strategically employed.

  • Acetylation: We first acetylate the aniline nitrogen. The acetyl methyl group will ultimately become the C2-methyl group of the target indole.

  • Cyclization Topology: Treatment with a strong base deprotonates the original C2-methyl group of the aniline, driving an intramolecular aldol-type condensation with the amide carbonyl. In this topology, the aniline's C2-methyl carbon becomes C3 of the indole. Consequently, the aniline's C1/C2 fusion maps to the indole's C7a/C3a fusion, ensuring the C5-bromide maps perfectly to the C6-position of the resulting indole scaffold.

Base Selection: Preserving the Halogen Handle

The classical Madelung synthesis requires excessively harsh conditions (alkali metal amides at >250 °C), which lead to substrate decomposition. The Houlihan modification utilizes n-butyllithium at low temperatures; however, n-BuLi rapidly undergoes lithium-halogen exchange with aryl bromides, destroying the halogen handle. To circumvent this, Lithium bis(trimethylsilyl)amide (LiHMDS) is utilized. This sterically hindered, non-nucleophilic base successfully promotes dianion formation and subsequent cyclization without compromising the aryl bromide 2.

Regioselective C3-Carboxylation

Direct C3-carboxylation of indoles using CO₂ or oxalyl chloride can suffer from poor yields or over-oxidation. Instead, a Friedel-Crafts acylation of the highly nucleophilic C3 position using trichloroacetyl chloride is employed 3. The resulting 3-trichloroacetyl intermediate is highly activated toward nucleophilic attack by hydroxide, undergoing a rapid haloform-type cleavage to yield the pure 3-carboxylic acid 4.

Synthetic Workflow Visualization

SynthesisWorkflow SM 5-Bromo-2-methylaniline Int1 N-(5-Bromo-2-methylphenyl) acetamide SM->Int1 AcCl, Et3N DCM, 0°C to RT Int2 6-Bromo-2-methyl- 1H-indole Int1->Int2 LiHMDS (3 eq) THF, 0°C to Reflux Int3 3-Trichloroacetyl-6-bromo- 2-methyl-1H-indole Int2->Int3 Cl3CCOCl Pyridine, THF Product 6-Bromo-2-methyl-1H-indole- 3-carboxylic acid Int3->Product NaOH (aq) MeOH, Reflux

Figure 1: Three-step synthetic workflow from 5-bromo-2-methylaniline to the target indole.

Quantitative Data & Reaction Parameters

StepTransformationKey ReagentsTemp / TimeExpected YieldPurity (HPLC)
1 N-AcetylationAcetyl chloride (1.2 eq), Et₃N (1.5 eq)0 °C → RT / 2 h92 - 95%> 98%
2 Madelung CyclizationLiHMDS (3.0 eq) in THF0 °C → Reflux / 12 h60 - 68%> 95%
3A TrichloroacetylationTrichloroacetyl chloride (1.5 eq), Pyridine0 °C → RT / 4 hQuantitative (Crude)N/A (Telescoped)
3B Haloform Hydrolysis20% NaOH (aq), MeOHReflux / 4 h82 - 88% (Over 2 steps)> 99%

Experimental Protocols

Step 1: Synthesis of N-(5-bromo-2-methylphenyl)acetamide
  • Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methylaniline (10.0 g, 53.7 mmol) and dry dichloromethane (DCM, 150 mL).

  • Base Addition: Add triethylamine (11.2 mL, 80.6 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise, add acetyl chloride (4.6 mL, 64.4 mmol) over 15 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as an off-white solid.

Step 2: Synthesis of 6-Bromo-2-methyl-1H-indole
  • Dianion Formation: In a flame-dried 500 mL two-neck flask under an argon atmosphere, dissolve N-(5-bromo-2-methylphenyl)acetamide (10.0 g, 43.8 mmol) in anhydrous THF (150 mL). Cool the solution to 0 °C.

  • Base Addition: Slowly add LiHMDS (1.0 M in THF, 131.4 mL, 131.4 mmol) via syringe. The solution will transition to a deep red/purple color, indicating the formation of the dianion.

  • Cyclization: Allow the mixture to warm to room temperature over 30 minutes, then equip the flask with a reflux condenser and heat to reflux (approx. 66 °C) for 12 hours.

  • Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (100 mL). Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes) to afford 6-bromo-2-methyl-1H-indole as a pale yellow solid.

Step 3: Synthesis of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid

Note: This is a telescoped procedure; the intermediate is not extensively purified.

  • Trichloroacetylation: Dissolve 6-bromo-2-methyl-1H-indole (5.0 g, 23.8 mmol) and pyridine (2.9 mL, 35.7 mmol) in anhydrous THF (75 mL) at 0 °C. Dropwise, add trichloroacetyl chloride (4.0 mL, 35.7 mmol). Stir at room temperature for 4 hours.

  • Intermediate Isolation: Concentrate the mixture under reduced pressure. Pass the residue through a short silica plug (eluting with DCM) to remove pyridine salts. Evaporate the solvent to yield crude 3-trichloroacetyl-6-bromo-2-methyl-1H-indole.

  • Hydrolysis: Dissolve the crude intermediate in methanol (100 mL). Slowly add 20% aqueous NaOH solution (30 mL). Equip a reflux condenser and heat the mixture to reflux for 4 hours.

  • Acidification & Precipitation: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous phase with distilled water (100 mL) and extract once with diethyl ether (50 mL) to remove non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify to pH 3 using 1M HCl. A heavy precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under high vacuum to afford pure 6-bromo-2-methyl-1H-indole-3-carboxylic acid.

References

  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System. Organic Letters - ACS Publications. URL:[Link]

  • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews - ACS Publications. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 6-Bromo-2-methyl-1H-indole-3-carboxylic Acid in Fragment-Based Drug Discovery

Introduction: The Power of Fragments and the Promise of the Indole Scaffold Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry, offering a rational alterna...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments and the Promise of the Indole Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry, offering a rational alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening large, complex molecules, FBDD utilizes small, low-molecular-weight compounds, or "fragments," to identify initial points of interaction with a biological target.[1][3] These fragments, typically with molecular weights under 300 Da, tend to form high-quality, efficient binding interactions, providing a more effective starting point for optimization into potent, drug-like candidates.[2][3]

Within the vast chemical space of potential fragments, the indole nucleus stands out as a "privileged scaffold."[4] This bicyclic aromatic heterocycle is a common motif in a multitude of biologically active compounds and approved drugs, underscoring its versatility in interacting with diverse biological targets.[4] Its structure allows for extensive chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties.

This guide focuses on a specific indole-based fragment, 6-Bromo-2-methyl-1H-indole-3-carboxylic acid , and its application in a typical FBDD workflow. The presence of a bromine atom can enhance binding affinity and modulate metabolic stability, while the carboxylic acid and methyl groups provide key vectors for interaction and subsequent chemical elaboration.

Physicochemical Properties of 6-Bromo-2-methyl-1H-indole-3-carboxylic Acid

A thorough understanding of the fragment's properties is crucial for designing effective screening and optimization strategies.

PropertyValueSource
CAS Number 1260383-60-5[5]
Molecular Formula C₁₀H₈BrNO₂[5]
Molecular Weight 254.08 g/mol [6]
Physical Form Solid[6]
Storage Sealed in a dry, room temperature environment[6]

The Fragment-Based Drug Discovery Workflow: A Holistic Approach

The journey from a fragment hit to a lead compound is a multi-step, iterative process. The following diagram illustrates a typical FBDD workflow, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Preparation (incl. 6-Bromo-2-methyl-1H-indole-3-carboxylic acid) B Primary Biophysical Screen (e.g., SPR, DSF, NMR) A->B High-concentration screen C Orthogonal Biophysical Method (e.g., ITC, NMR) B->C Confirm binding D X-Ray Crystallography C->D Determine binding mode E Structure-Guided Design (Fragment Growing/Linking/Merging) D->E F Synthesis of Analogs E->F G Iterative Testing (Potency, ADME, Selectivity) F->G G->E DMTA Cycle H Lead Compound G->H Optimization complete

Caption: A typical workflow for a Fragment-Based Drug Discovery campaign.

Experimental Protocols

Part 1: Fragment Library Preparation and Quality Control

The success of any FBDD campaign hinges on the quality of the fragment library.

Protocol 1.1: Preparation of 6-Bromo-2-methyl-1H-indole-3-carboxylic Acid Stock Solution

  • Source High-Purity Fragment: Obtain 6-Bromo-2-methyl-1H-indole-3-carboxylic acid with a purity of >95%.

  • Stock Solution Preparation:

    • Accurately weigh the fragment.

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Quality Control:

    • Confirm the identity and purity of the dissolved fragment using LC-MS and ¹H NMR.

    • Ensure the final concentration of DMSO in the screening assay is consistent across all samples and typically does not exceed 1-2% to minimize solvent effects.

Part 2: Primary Screening for Hit Identification

The goal of the primary screen is to rapidly identify fragments that bind to the target protein. Due to the weak affinities of fragments, sensitive biophysical techniques are required.[7]

Protocol 2.1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a high-throughput method that measures the change in a protein's melting temperature (Tm) upon ligand binding.[8][9][10] An increase in Tm suggests that the fragment stabilizes the protein, indicating a binding event.[9]

  • Protein Preparation:

    • Prepare the target protein at a suitable concentration (e.g., 2-5 µM) in a well-buffered solution. The protein should be of high purity (>95%).

    • Perform a buffer screen to find conditions where the protein exhibits a clear, single unfolding transition.

  • Assay Setup (96- or 384-well plate format):

    • To each well, add the protein solution.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

    • Add 6-Bromo-2-methyl-1H-indole-3-carboxylic acid from the DMSO stock to a final concentration in the high micromolar to low millimolar range (e.g., 200 µM - 1 mM). Include a DMSO control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal gradient (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The midpoint of the unfolding transition is the Tm.

    • Calculate the change in melting temperature (ΔTm) between the protein with the fragment and the protein with DMSO alone.

    • A significant positive ΔTm (typically ≥ 2°C) is considered a preliminary hit.

Part 3: Hit Validation and Characterization

It is crucial to validate hits from the primary screen using an orthogonal method to eliminate false positives.[3] Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding thermodynamics.[11][12][13]

Protocol 3.1: Hit Validation and Thermodynamic Profiling with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).[13]

  • Sample Preparation:

    • Dialyze both the target protein and 6-Bromo-2-methyl-1H-indole-3-carboxylic acid into the identical buffer to minimize heats of dilution.[13]

    • Prepare the protein at a concentration of 10-50 µM in the sample cell.

    • Prepare the fragment at a concentration 10-20 times that of the protein in the injection syringe.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of fragment to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Part 4: Structural Characterization

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is invaluable for the subsequent hit-to-lead optimization phase.

Protocol 4.1: Co-crystallization and X-ray Diffraction

  • Protein-Fragment Complex Formation: Incubate the purified target protein with a 2-5 fold molar excess of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (hanging or sitting drop).

  • Crystal Optimization: Refine the initial crystallization conditions to obtain single, well-diffracting crystals.

  • Soaking (Alternative to Co-crystallization): If crystals of the apo-protein are already available, they can be soaked in a solution containing a high concentration of the fragment.

  • X-ray Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer in an X-ray beamline.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Build a model of the protein-fragment complex into the electron density map.

    • Refine the model to achieve the best fit with the experimental data.

Hit-to-Lead Optimization: From Fragment to Potent Lead

Once a fragment hit like 6-Bromo-2-methyl-1H-indole-3-carboxylic acid is validated and its binding mode is understood, the next phase is to evolve it into a more potent, lead-like molecule.[1][3] This is typically an iterative process involving structure-guided design, chemical synthesis, and biological testing.[3]

Key Strategies for Optimization:

  • Fragment Growing: This involves adding chemical moieties to the fragment to explore and occupy adjacent pockets in the binding site, thereby increasing affinity and potency.[1] For our indole fragment, the carboxylic acid group is a prime vector for extension.

  • Fragment Merging: If another fragment is found to bind in an overlapping or adjacent site, the two can be combined into a single, more potent molecule.[1]

  • Fragment Linking: When two fragments bind to distinct, nearby sites, they can be connected with a suitable chemical linker to create a high-affinity ligand.[1]

The following diagram illustrates these optimization strategies.

Hit_to_Lead cluster_growing Fragment Growing cluster_merging Fragment Merging cluster_linking Fragment Linking start_grow Initial Fragment end_grow Grown, More Potent Ligand start_grow->end_grow Add functional groups to explore adjacent pockets frag1_merge Fragment A merged Merged, Higher Affinity Ligand frag1_merge->merged frag2_merge Fragment B frag2_merge->merged frag1_link Fragment C linked Linked, High Affinity Ligand frag1_link->linked frag2_link Fragment D frag2_link->linked Add a chemical linker

Caption: Key strategies for hit-to-lead optimization in FBDD.

Data Presentation and Interpretation

A key metric in FBDD is Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule (typically by the number of heavy atoms, NHA). It helps in prioritizing fragments and tracking the efficiency of optimization efforts.

Ligand Efficiency (LE) = -RT * ln(Kd) / NHA

Where:

  • R is the gas constant

  • T is the absolute temperature

  • Kd is the dissociation constant

  • NHA is the number of non-hydrogen atoms

Example Data Table for a Hit-to-Lead Campaign:

CompoundStructure (Modification from Parent)Kd (µM)NHALE (kcal/mol/NHA)Notes
Parent Fragment 6-Bromo-2-methyl-1H-indole-3-carboxylic acid500140.31Initial validated hit.
Analog 1 -COOH converted to -CONH(CH₂CH₂OH)150180.30"Growing" strategy. Maintained LE.
Analog 2 -COOH converted to -CONH(phenyl)50210.31Further growth, improved potency.
Analog 3 Bromine at position 6 replaced with Chlorine800140.29Bromine is important for affinity.
Lead Compound Optimized side chain from Analog 20.5250.33Successful optimization. Improved LE.

Conclusion

6-Bromo-2-methyl-1H-indole-3-carboxylic acid represents a valuable starting point for fragment-based drug discovery campaigns. Its indole scaffold provides a versatile platform for interaction with a wide range of biological targets, and its functional groups offer clear vectors for chemical optimization. By employing a systematic workflow of biophysical screening, hit validation, structural characterization, and structure-guided hit-to-lead optimization, researchers can effectively leverage this and similar fragments to develop novel, high-affinity lead compounds. The principles and protocols outlined in this guide provide a robust framework for initiating and advancing such a discovery program.

References

  • Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc. (2024, February 8). Journal of Chemical Education. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. [Link]

  • Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. (2021, May 16). Journal of Visualized Experiments. [Link]

  • The nature of ligand efficiency. PMC. [Link]

  • Isothermal Titration Calorimetry ITC. (2025, June 26). protocols.io. [Link]

  • Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. (2025, February 12). Malvern Panalytical. [Link]

  • Ligand efficiency. Drug Discovery Today. [Link]

  • Hit-to-Lead process | Drug Discovery. Oncodesign Services. [Link]

  • The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library. [Link]

  • Simple Size-Independent Measure of Ligand Efficiency. ACS Publications. [Link]

  • The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment. (2025, May 1). Malvern Panalytical. [Link]

  • 6-Bromo-2,3-dihydro-1H-indole | C8H8BrN | CID 13098379. PubChem. [Link]

  • Protocol for performing and optimizing differential scanning fluorimetry experiments. eScholarship. [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2016. Journal of Medicinal Chemistry. [Link]

  • Indole as an emerging scaffold in anticancer drug design. (2023, September 8). AIP Publishing. [Link]

  • Full article: Ligand Efficiency Metrics: Why All the Fuss? (2015, July 31). Taylor & Francis Online. [Link]

  • Hit to lead. (2024, May 27). Wikipedia. [Link]

  • Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Domainex. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. (2021, November 15). Sciforum. [Link]

  • Hit and Lead Discovery with Explorative RL and Fragment-based Molecule Generation. NeurIPS. [Link]

  • Best Practices for Hit-to-Lead - Case Study: HSD17B13. (2023, September 11). YouTube. [Link]

  • Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. (2022, November 2). YouTube. [Link]

  • Differential Scanning Fluorimetry (DSF). Unchained Labs. [Link]

  • Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. PMC. [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • 6-bromo-2-methyl-1H-indole-3-carboxylic acid — Chemical Substance Information. ECHA. [Link]

  • Protein X-ray Crystallography: Basic principles. EMBL-EBI. [Link]

  • 6-Bromo-1H-indole-3-carboxylic acid | C9H6BrNO2 | CID 15284837. PubChem. [Link]

Sources

Method

Development of fungicidal agents from 3-acyl-6-bromoindoles

Application Note: Development of Fungicidal Agents from 3-Acyl-6-bromoindoles Executive Summary The management of phytopathogenic fungi, particularly Botrytis cinerea (gray mold) and Monilinia fructicola (brown rot), rem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Fungicidal Agents from 3-Acyl-6-bromoindoles

Executive Summary

The management of phytopathogenic fungi, particularly Botrytis cinerea (gray mold) and Monilinia fructicola (brown rot), remains a critical challenge in global stone fruit production[1]. Recent advances in agrochemical design have identified the 6-bromoindole scaffold as a highly potent, dual-action fungicidal platform[1]. This application note details the mechanistic rationale, synthetic methodology, and biological evaluation protocols for 3-acyl-6-bromoindole derivatives. By leveraging green microwave-assisted synthesis, researchers can exploit a unique structure-activity relationship (SAR) that allows for the development of both curative and preventative agricultural treatments[1].

Mechanistic Rationale: The Functional Duality

A critical breakthrough in the development of 6-bromoindole-based fungicides is the discovery of their functional duality, which is strictly governed by the acylation state at the C3 position[1]. Understanding this causality is essential for targeted drug development:

  • Curative Action (Compound I: 6-bromoindole): The unsubstituted parent scaffold acts as a highly potent inhibitor of mycelial growth, outperforming commercial standards like Captan®[1]. Molecular docking confirms that Compound I binds preferentially to Succinate Dehydrogenase (SDH) , a key enzyme in energy metabolism, thereby halting the spread of established infections[1]. However, it is fundamentally ineffective against initial spore germination[1].

  • Preventative Action (Compound II: 3-acetyl-6-bromoindole): The simple addition of an acetyl group at the C3 position shifts the bioactivity profile entirely. Compound II becomes a formidable inhibitor of conidial (spore) germination (achieving up to 100% inhibition)[1]. Its primary target shifts to Catalase 2 (MfCat2) , disrupting redox homeostasis during the earliest stages of fungal propagation, making it an ideal preventative agent[1].

Duality Scaffold 6-Bromoindole Scaffold CompI Compound I (6-bromoindole) Scaffold->CompI CompII Compound II (3-acetyl-6-bromoindole) Scaffold->CompII TargetI Succinate Dehydrogenase (SDH Target) CompI->TargetI Binds to TargetII Catalase 2 (MfCat2 Target) CompII->TargetII Binds to EffectI Inhibits Mycelial Growth (Curative Action) TargetI->EffectI Causes EffectII Inhibits Spore Germination (Preventative Action) TargetII->EffectII Causes

Mechanistic duality of the 6-bromoindole scaffold in fungal control.

Synthetic Methodology: Microwave-Assisted Acylation

Traditional Friedel-Crafts acylation of indoles often suffers from low yields and prolonged reaction times. In the case of 6-bromoindole, this is severely exacerbated by the electron-withdrawing influence of the bromine atom, which deactivates the indole ring[1].

To overcome this thermodynamic barrier, a green, microwave-assisted methodology utilizing an ionic liquid solvent system is employed[1]. The use of Yttrium triflate Y(OTf)3 in 1-butyl-3-methylimidazolium tetrafluoroborate [BMI]BF4 serves a dual purpose: the ionic liquid acts as a highly efficient microwave susceptor (rapidly transferring thermal energy), while the Y(OTf)3 provides strong Lewis acid catalysis under solvent-free conditions[1]. This drastically reduces reaction times from several hours to under 45 minutes[1].

Synthesis Start 6-Bromoindole + Anhydride Catalyst Y(OTf)3 Catalyst in [BMI]BF4 Start->Catalyst Microwave Microwave Irradiation 90°C - 110°C Catalyst->Microwave Product 3-Acyl-6-bromoindole Derivatives Microwave->Product

Microwave-assisted Friedel-Crafts acylation workflow for 3-acyl-6-bromoindoles.

Experimental Protocols

Protocol A: Synthesis of 3-Acyl-6-bromoindoles

This protocol is designed as a self-validating system; the ability to recover and recycle the ionic liquid confirms the non-destructive nature of the extraction phase.

  • Reagent Preparation: In a heavy-walled microwave-safe reactor vessel, combine 6-bromoindole (1.0 equiv) with the corresponding linear or aromatic anhydride (1.5 equiv)[1].

  • Catalytic System Addition: Add 10 mol% of Y(OTf)3 and 2.0 mL of the ionic liquid [BMI]BF4[1]. Ensure homogenous mixing.

  • Microwave Irradiation:

    • For linear anhydrides (e.g., acetic anhydride): Irradiate the mixture at 90 °C for exactly 30 minutes[1].

    • For aromatic anhydrides: Irradiate the mixture at 110 °C for 45 minutes to overcome the higher steric hindrance[1].

  • Extraction & Catalyst Recovery: Cool the reaction mixture to room temperature. Extract the target product using ethyl acetate (3 × 15 mL). The remaining ionic liquid layer (containing the catalyst) should be washed with diethyl ether, dried under vacuum at 60 °C, and stored for subsequent catalytic cycles.

  • Purification: Concentrate the combined organic layers under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of hexane/ethyl acetate to yield the pure 3-acyl-6-bromoindole derivative (Expected yield: 28.8–87.5%)[1].

Protocol B: In Vitro Antifungal Bioassays

To accurately capture the functional duality of these compounds, both mycelial and conidial assays must be run in parallel.

Assay 1: Mycelial Growth Inhibition (Curative Validation)

  • Prepare Potato Dextrose Agar (PDA) plates amended with the synthesized compounds at final concentrations of 5, 10, 25, and 50 µg/mL.

  • Inoculate the geometric center of each plate with a 5 mm mycelial plug excised from the actively growing margin of a 7-day-old culture of B. cinerea or M. fructicola[1].

  • Incubate the plates in darkness at 22 °C for 72–96 hours.

  • Measure the radial colony diameters using digital calipers. Calculate the half-maximal effective concentration (EC50) using probit analysis[1].

Assay 2: Conidial Germination Inhibition (Preventative Validation)

  • Harvest conidia from 10-day-old fungal cultures using sterile distilled water amended with 0.05% Tween 20 to prevent spore clumping. Adjust the suspension to a strict concentration of 1×105 spores/mL using a hemocytometer.

  • In a 96-well microtiter plate, mix 50 µL of the standardized spore suspension with 50 µL of the test compound solution[1].

  • Incubate the microtiter plate at 22 °C for 16 hours.

  • Evaluate germination microscopically. Validation criteria: A spore is only considered germinated if the length of its germ tube equals or strictly exceeds the diameter of the spore itself. Calculate the percentage of inhibition relative to the solvent control[1].

Quantitative Data Summary

The following table summarizes the divergent efficacy profiles of the parent scaffold versus its acylated derivative, highlighting the target-specific nature of the modifications.

CompoundStructural ModificationPrimary Enzymatic TargetB. cinerea EC50 (µg/mL)M. fructicola EC50 (µg/mL)Spore Germination InhibitionClinical Application
Compound I None (6-bromoindole)Succinate Dehydrogenase (SDH)11.6218.84IneffectiveCurative (Treats established mycelial infections)
Compound II 3-acetylCatalase 2 (MfCat2)> 50 (Low efficacy)> 50 (Low efficacy)100% (B. cinerea)96% (M. fructicola)Preventative (Halts initial spore propagation)

Data derived from in vitro bioassays comparing the parent 6-bromoindole against its 3-acetyl derivative[1].

References

  • Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Muñoz, E., Díaz, K., Montenegro, I., Caro, N., Reyes, C., Silva, V., & Madrid, A. (2025). Agronomy, 15(10), 2267. Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 6-Bromo-2-methyl-1H-indole-3-carboxylic Acid by Recrystallization

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Bromo-2-methyl-1H-indole-3-carboxylic acid. Here, we provide in-depth troubleshooting adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 6-Bromo-2-methyl-1H-indole-3-carboxylic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during its purification by recrystallization, ensuring the attainment of high-purity material essential for downstream applications.

Introduction to Recrystallization of Indole Carboxylic Acids

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For 6-Bromo-2-methyl-1H-indole-3-carboxylic acid, an ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

The structural features of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid—specifically the polar carboxylic acid and N-H groups, and the largely non-polar brominated indole core—dictate its solubility. Polar protic solvents like alcohols are often a good starting point for recrystallization.

Experimental Protocol: Recrystallization of 6-Bromo-2-methyl-1H-indole-3-carboxylic Acid

This protocol provides a detailed, step-by-step methodology for the recrystallization of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid. Methanol is recommended as the initial solvent of choice, based on successful crystallization of the closely related 6-bromo-1H-indole-3-carboxylic acid[1][2].

Materials:

  • Crude 6-Bromo-2-methyl-1H-indole-3-carboxylic acid

  • Methanol (ACS grade or higher)

  • Alternative solvents: Ethanol, Ethyl acetate, Hexane (or Petroleum Ether)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Solvent Selection: Place a small amount of the crude material into a test tube and add a few drops of the chosen solvent (e.g., methanol). If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. If it is insoluble at room temperature, gently warm the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cool.

  • Dissolution: Transfer the crude 6-Bromo-2-methyl-1H-indole-3-carboxylic acid to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a small amount of methanol and begin heating and stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to prevent premature crystallization on the filter paper.

  • Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals[3]. Do not disturb the flask during this initial cooling period.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, add a "seed crystal" of pure product, if available.

  • Ice Bath: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly. This can be achieved by leaving them under vacuum on the filter for a period, followed by drying in a vacuum oven at a moderate temperature or in a desiccator.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid in a question-and-answer format.

Q1: My yield is very low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent problem in recrystallization. The primary causes are using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.

  • Causality: The solubility of a compound is not zero even in a "poor" cold solvent. Using an excessive volume of solvent will lead to a significant amount of your product remaining dissolved in the mother liquor upon cooling, thus reducing the isolated yield.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: During the dissolution step, add the hot solvent portion-wise until the solute just dissolves. Avoid adding a large excess.

    • Solvent Re-evaluation: If the yield remains low even with minimal solvent, your compound may be too soluble. Consider a less polar solvent or a mixed solvent system. For instance, you could dissolve the compound in a good solvent like hot ethyl acetate and then slowly add a poor solvent like hexane or petroleum ether until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A patent for a similar compound suggests an ethyl acetate/petroleum ether mixture for recrystallization[4].

    • Check the Mother Liquor: After filtration, you can cool the mother liquor further in a freezer to see if more crystals form. You can also evaporate some of the solvent from the mother liquor and cool again to recover a second crop of crystals, although this second crop may be less pure.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the presence of impurities which depress the melting point of the mixture.

  • Causality: The high concentration of solute in the hot solution can sometimes lead to a supersaturated state where the solubility limit is exceeded at a temperature that is still above the melting point of the impure solid.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly.

    • Slower Cooling: Insulate the flask to encourage very slow cooling. This gives the molecules more time to arrange themselves into a crystal lattice.

    • Lower the Temperature of Dissolution: If possible, use a lower boiling point solvent or a mixed solvent system that allows for dissolution at a temperature below the compound's melting point.

    • Pre-Purification: If oiling persists, the crude material may be too impure. Consider a preliminary purification step, such as an acid-base extraction, to remove significant impurities before attempting recrystallization. As a carboxylic acid, your compound can be dissolved in a dilute aqueous base (like sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.

Q3: The purified crystals are colored, but I expect a white or off-white solid. How can I remove the color?

A3: Colored impurities are common, often arising from side reactions or decomposition during synthesis, especially in reactions like the Fischer indole synthesis which can produce tar-like byproducts[3][5].

  • Causality: Highly conjugated or polymeric impurities can be intensely colored and may co-precipitate with your product.

  • Troubleshooting Steps:

    • Activated Charcoal: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities.

    • Hot Filtration: After adding charcoal, it is essential to perform a hot filtration to remove the charcoal. If this is not done, the charcoal will contaminate your final product.

    • Caution with Charcoal: Do not add too much charcoal, as it can also adsorb your desired product, leading to a lower yield.

Q4: I am seeing multiple spots on my TLC plate after recrystallization. What does this indicate?

A4: Multiple spots on a TLC plate suggest that the recrystallization did not effectively remove all impurities.

  • Causality: This can happen if the impurities have very similar solubility properties to your target compound in the chosen solvent system. Carboxylic acids can also sometimes streak on silica gel TLC plates, which can be mistaken for impurities.

  • Troubleshooting Steps:

    • Modify TLC Eluent: To address streaking, add a small amount (0.5-1%) of acetic or formic acid to your TLC eluent. This will ensure the carboxylic acid is fully protonated and runs as a single, more defined spot.

    • Second Recrystallization: Perform a second recrystallization, possibly with a different solvent system.

    • Alternative Purification: If recrystallization is ineffective, consider column chromatography. For indole carboxylic acids, a silica gel column with an eluent system like hexane/ethyl acetate with a small percentage of acetic acid is a good starting point.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude 6-Bromo-2-methyl-1H-indole-3-carboxylic acid?

A: The impurities will largely depend on the synthetic route. If a Fischer indole synthesis was used, common impurities include unreacted 4-bromophenylhydrazine, pyruvic acid (or its ester), regioisomers, and polymeric tars[5]. If the Japp-Klingemann reaction was employed, you might have residual diazonium salts or byproducts from the coupling reaction[6].

Q: How do I choose the best solvent for recrystallization without trial and error?

A: While some experimentation is often necessary, you can make an educated choice based on the principle of "like dissolves like." 6-Bromo-2-methyl-1H-indole-3-carboxylic acid has both polar (carboxylic acid, N-H) and non-polar (bromophenyl, methyl) regions. This suggests that solvents of intermediate polarity, like alcohols (methanol, ethanol) or ethyl acetate, are good starting points. Very non-polar solvents like hexane will likely have poor solubility even when hot, while very polar solvents like water may not dissolve the compound sufficiently.

Q: Can I use a mixed solvent system? How does that work?

A: Yes, mixed solvent systems are very effective. You dissolve your crude compound in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, you slowly add a "poor" hot solvent (one in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique allows for fine-tuning of the solvent properties to achieve optimal purification. A common pairing is ethyl acetate (good solvent) and hexane (poor solvent).

Q: My compound is light-sensitive. Are there any special precautions I should take?

A: Some indole derivatives can be sensitive to light. While 6-Bromo-2-methyl-1H-indole-3-carboxylic acid is not reported to be exceptionally light-sensitive, it is good practice to protect it from direct light, especially during long procedures. You can do this by wrapping your Erlenmeyer flask in aluminum foil during the cooling process.

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in the recrystallization process.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filter Hot Filtration insoluble_check->hot_filter Yes cool Slow Cooling to Room Temp insoluble_check->cool No hot_filter->cool crystals_form Crystals Formed? cool->crystals_form induce Induce Crystallization (Scratch / Seed) crystals_form->induce No ice_bath Cool in Ice Bath crystals_form->ice_bath Yes troubleshoot Troubleshoot: - Too much solvent? - Wrong solvent? crystals_form->troubleshoot induce->crystals_form filter_wash Vacuum Filtration & Cold Solvent Wash ice_bath->filter_wash dry Dry Crystals filter_wash->dry pure_product Pure Product dry->pure_product

Caption: A workflow diagram illustrating the key steps and decision points for recrystallization.

Summary of Solvent Selection

Solvent/SystemSuitability RationaleProsCons
Methanol Proven effective for the closely related 6-bromo-1H-indole-3-carboxylic acid[1][2]. Good balance of polarity.Readily available, volatile (easy to remove).May have high solubility for some impurities.
Ethanol Similar polarity to methanol, often a good alternative.Less toxic and less volatile than methanol.May require longer drying times.
Ethyl Acetate / Hexane A common mixed-solvent system that allows for fine-tuning of polarity. Effective for a range of indole derivatives[4].Highly adjustable, can often achieve very high purity.Requires careful addition of the anti-solvent (hexane).
Water The carboxylic acid group provides some water solubility, but the large organic backbone likely makes it a poor solvent.Excellent for removing inorganic salts.Unlikely to dissolve the compound sufficiently, even when hot.

References

  • BenchChem. (2025). Preventing byproduct formation in Fischer indole synthesis of hydroxyindoles.
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Gaikar, V. G., & Associates. (2019). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 24(15), 2789.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • R Discovery. (2010). Japp‐Klingemann Fischer Indole Synthesis.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

  • BenchChem. (2025). Minimizing impurities in the synthesis of 6-Bromochromane-3-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction.
  • FAMU. (2016).
  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1019.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • MDPI. (2022).
  • Sigma-Aldrich. (n.d.). 6-Bromo-3-methyl-1H-indole-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 6-bromoindole synthesis.
  • MDPI. (2016).
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-indole-3-carboxylic acid. PubChem.
  • National Center for Biotechnology Information. (2012). 6-Bromo-1H-indole-3-carboxylic acid. PubMed Central.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2010).

Sources

Optimization

Overcoming poor solubility of substituted indole carboxylic acids

Technical Support Center: Troubleshooting Solubility Issues in Substituted Indole Carboxylic Acids Overview Substituted indole carboxylic acids (e.g., indomethacin, indole-2-carboxylic acid, indole-3-carboxylic acid) are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility Issues in Substituted Indole Carboxylic Acids

Overview Substituted indole carboxylic acids (e.g., indomethacin, indole-2-carboxylic acid, indole-3-carboxylic acid) are privileged scaffolds in drug discovery. However, they frequently suffer from poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II molecules (low solubility, high permeability)[1]. This guide provides mechanistic troubleshooting and validated protocols to overcome these physicochemical barriers.

Diagnostic FAQ: Understanding the Root Cause

Q: Why does my substituted indole carboxylic acid constantly crash out of aqueous assay buffers? A: The poor solubility is thermodynamically driven by a highly stable crystal lattice. The molecule contains both a strong hydrogen bond donor (the indole NH) and acceptors (the carboxylic acid carbonyl). This proximity promotes intense intermolecular and intramolecular hydrogen bonding, forming robust homodimer synthons[2][3]. Additionally, the hydrophobic nature of the indole ring heavily outweighs the hydrophilic contribution of the carboxyl group, resulting in intrinsic aqueous solubilities often below 1 mg/L (e.g., indomethacin solubility is ~0.937 mg/L at 25 °C; indole-2-carboxylic acid is <0.1 mg/mL)[3][4].

Q: I need to formulate my compound for an in vivo PK study. Can I just adjust the pH? A: Yes, if your study design permits it. The carboxylic acid group on the indole ring typically exhibits a pKa of ~4.0 to 5.0[3][5]. By formulating the compound in a buffer adjusted to at least 1–2 pH units above its pKa (e.g., pH 6.8–7.4), the acid deprotonates into a carboxylate ion, significantly enhancing solubility[3]. For solid or injectable formulations, utilizing basic hydrotropes like arginine can form highly soluble in situ salts, which also improves long-term chemical stability[6].

Q: My API must remain in its neutral, un-ionized form for optimal membrane permeability, but it won't dissolve. What are my options? A: If salt formation is unviable, you must disrupt the crystal lattice using formulation technologies:

  • Pharmaceutical Co-crystallization: Introducing a co-former with complementary hydrogen-bonding motifs (e.g., saccharin, benzoic acid) disrupts the indole-carboxylic acid homodimer. This creates a new, more soluble heteromeric crystal lattice[1][3].

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug within a hydrophilic polymeric matrix (e.g., PEG 4000 or Gelucire 50/13), you force the drug into a high-energy amorphous state. This completely bypasses the crystal lattice energy barrier, yielding rapid dissolution[7].

Q: We are still in the lead optimization (MedChem) phase. How can we structurally modify the scaffold to improve solubility without losing target affinity? A: Planar stacking and rigid amide/acid bonds are often the culprits. A proven strategy is amide-amine replacement . For example, reducing an indole-2-carboxamide to an indolylmethylamine introduces flexibility and disrupts planar stacking, yielding a 10- to 20-fold improvement in aqueous solubility while retaining potent biological activity[2].

Logical Workflow: Strategy Selection

Troubleshooting Start Insoluble Indole Carboxylic Acid Phase Project Phase? Start->Phase MedChem Discovery / MedChem Phase->MedChem Form Formulation Phase->Form Mod Amide-Amine Replacement MedChem->Mod Modify Scaffold pH Tolerates High pH? Form->pH Salt Salt Formation (pH > pKa) pH->Salt Yes (pKa ~4-5) Crys Requires Crystalline API? pH->Crys No (Neutral API) CoCrys Co-Crystallization (e.g., Saccharin) Crys->CoCrys Yes ASD Amorphous Solid Dispersion (PEG) Crys->ASD No

Caption: Decision tree for selecting solubility enhancement strategies for indole carboxylic acids.

Quantitative Performance of Solubility Strategies

Table 1: Comparative Solubility Enhancements for Indole Carboxylic Acid Derivatives

Compound / StrategyIntervention MethodBaseline SolubilitySolubility EnhancementReference
Indomethacin (γ-form) Aqueous dissolution (25 °C)~0.937 mg/LN/A (Baseline)[3]
Indomethacin + PEG 4000 Amorphous Solid Dispersion (1:4 ratio)Poor~4.0-fold increase[7]
Indomethacin + Gelucire Amorphous Solid Dispersion (1:4 ratio)Poor~3.5-fold increase[7]
Indole-2-carboxamides Amide-Amine Structural ReplacementPoor10 to 20-fold increase[2]
Indomethacin + Arginine Hydrotropic SolubilizationPoorSignificant enhancement[6]

Validated Experimental Protocols

Protocol 1: Preparation of Indole Carboxylic Acid Co-Crystals via Solvent Evaporation

Causality: Slow solvent evaporation allows the API and the co-former to interact thermodynamically. Because the heteromeric hydrogen bonds (e.g., between the indole carboxylic acid and a co-former like benzoic acid) are energetically favored over the API's homodimer, a new, highly soluble crystal lattice is formed[1][3].

  • Stoichiometric Mixing: Weigh the substituted indole carboxylic acid (e.g., indomethacin) and the selected co-former (e.g., saccharin, benzoic acid, or nicotinamide) in a precise 1:1 molar ratio[1][3].

  • Solvent Dissolution: Dissolve both components in a volatile organic solvent that exhibits high affinity for both molecules (e.g., ethanol or ethyl acetate)[1]. Sonicate for 10–15 minutes to ensure complete molecular dispersion.

  • Controlled Evaporation: Transfer the clear solution to a glass vial. Cover loosely with perforated aluminum foil to restrict the evaporation rate. Incubate at a constant 25 °C for 24–48 hours until the solvent is entirely depleted[1][3].

  • Vacuum Drying: Harvest the resulting co-crystals and dry them in a vacuum desiccator for 24 hours to eliminate residual solvent trapping.

  • System Validation: Analyze the powder using X-ray Powder Diffraction (XRD) or Terahertz (THz) spectroscopy. Self-validation: The protocol is successful if the characteristic Bragg peaks of the pure API and pure co-former disappear, replaced by a novel, distinct diffractogram indicating a new crystalline phase[3].

ProtocolOne S1 1. Stoichiometric Mixing (1:1) S2 2. Solvent Dissolution S1->S2 S3 3. Controlled Evaporation S2->S3 S4 4. Vacuum Drying S3->S4 S5 5. XRD/THz Validation S4->S5

Caption: Step-by-step workflow for the solvent evaporation co-crystallization method.

Protocol 2: Preparation of Amorphous Solid Dispersions (ASDs) via Hot-Melt Fusion

Causality: Melting the drug and polymer together forces a homogenous mixture. Rapid cooling flash-freezes the drug molecules in an amorphous state within the polymer matrix. This prevents the drug from re-forming its restrictive crystal lattice, drastically reducing the thermodynamic energy required for aqueous dissolution[7].

  • Ratio Optimization: Prepare physical mixtures of the indole carboxylic acid and a hydrophilic carrier (e.g., PEG 4000) in a 1:4 weight ratio, which has been shown to yield optimal solubility enhancements[7].

  • Polymer Melting: Heat the polymer in a porcelain dish over a water bath until completely molten (for PEG 4000, maintain ~60–65 °C).

  • Drug Dispersion: Slowly sift the finely powdered API into the molten polymer. Stir continuously to ensure a homogenous dispersion and prevent localized API aggregation[7].

  • Flash Cooling: Rapidly cool the mixture by transferring the dish to an ice bath. Critical Step: The cooling rate must outpace the crystallization kinetics to successfully trap the API in the amorphous phase.

  • Milling & Sieving: Once solidified, pulverize the matrix using a mortar and pestle. Pass the powder through a 60-mesh sieve to standardize the particle size for consistent dissolution kinetics.

  • System Validation: Analyze the final powder using Differential Scanning Calorimetry (DSC). Self-validation: The protocol is successful if the sharp melting endotherm characteristic of the crystalline indole carboxylic acid is completely absent, confirming total amorphization[7].

References

  • High Quality 99% Indole-3-carboxylic acid CAS 771-50-6 C9H7NO2 - Echemi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDIWiWPxI6wybnFa5jR8zSdhpXJUlg_H6sBIr7TrVza4vcWXQJamqB_bvvz2Yd_LS3T6LXJRi_Yju8wt2zXK6RPMSgXTR-avCr9MCqjpjHNe29aXZl2vP5VwmatgscS16TETMzFO2wFa89442xX2pvyGU_T9wrH9QZlsKS4vPCzbx8R-sdbBnDY9RrJOKdj8YvnpfIGOw_5A==]
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVQ2-A3YnJ_QmCC6og4bdEQsNhwtAiGOkzsF6nPSb7zfVBdQ63sqsNIxPDN5jq5GwXtJk4qSIsFl_GLvWBX7MV3DsFAfGTEXIMy2GQkkMdBzkCTpTxcjjsZ9DnUnBtyxpmLo7nxvtg6Z9yhYl-IePnzQ==]
  • Solubility and stability of indomethacin in arginine-assisted solubilization system - Journal of Asian Natural Products Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzWePC-vs-ndEZ2nIyUDVUI8MysDgyrfarKFGvXDoCsJBkPluOj1lrOzZhtx5iQzxh3eyq350nZ58bnrQe90XFcFQu6YuzenzO_u7MEgMtrAUWi_8GeNXoky96dU97OIBMCTwegnnbfjaRlJeE6r47nldwZPQJ2ylZWA==]
  • Preparation of Indomethacin Co-Crystals; Comparison of XRD, THz, and FT-IR Spectral Analyses; and Enhancement of Solubility - MDPI Pharmaceutics.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUK1Iu65ZO1WkVlRHKNGoQWTaf045jxRlGvqw2n5P8ePTOYfLytwlnog0PV5li9mE4ROkuqO6-XjtxIOlgsKSUTh7oPrhE0vLIJw9jSNBUo6Dwofk9OMhCdtg9Ibxq]
  • Enhancing the Solubility of Indomethacin: A Breakthrough with Cocrystal Formation - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsSMqYqOdUSwhxDZTFRo6bMIALERjutss3SgGc0OsTofYwLWJIpwrB4gj-uRJN3J6dTZrVF5Yb0M1TnW1VU4_65JrSuZ8OLVNezlOZnF06L3NKlnqU-z2dmCZjuGj_RHlqEvq8bhSc39nomn0=]
  • Improvement of solubility and dissolution rate of indomethacin by solid dispersions in Gelucire 50/13 and PEG4000 - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqmpYKPpaEDLV8TK2r_LSf78rXWkOQTjzDGUHydzyFf8-_8_D6ugccb0m7ywPHSzys3qQb_Wsftmbdc9afDRnK0ntSzmyWk4HRKnKoPSHr6_x3Eq5lpICNocNjKLgNTs9ead6iNGEe3rMEj02xgilO0417zI3BiD0Pf4kv7Q18DP7ox-mEk8cHMMtdXP4G5z9oaMRrmJuqIuQn9zqlSz62PSZwlAUqlrvWtWfGks6vLXGoLXWMIEmCTOpnRvHycYJVuNzkqINABJTcpOa6hXLo2NHXAa5U0p3UPs5S6A==]
  • Buy Indole-2-carboxylic acid | 1477-50-5 - Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFQikmbGdLloYSA3eWUF4ORoZsUX3kMIF2jouDxHjFi0nVQhWVXro22OVU4I5zu4sxpARVkIz8nfvMfXbHAJLLRFHkeW52MxG0V1dr37x7R0m6hxsbbTip16wpYjwPhc-6J-Kh]

Sources

Troubleshooting

Technical Support Center: Indole-3-Carboxylic Acid Handling &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of indole-3-carboxylic acids during routine synthetic transformat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of indole-3-carboxylic acids during routine synthetic transformations. The loss of the carboxyl group—often observed as a mysterious disappearance of the starting material and the appearance of unsubstituted indole on LC-MS—is a classic pitfall in heterocyclic chemistry.

This guide is designed to dissect the causality behind this instability, provide field-proven troubleshooting strategies, and offer self-validating protocols to ensure your syntheses proceed with high fidelity.

Mechanistic Causality: Why Does Decarboxylation Occur?

To prevent decarboxylation, we must first understand the electronic nature of the indole core. The indole nitrogen possesses a lone pair of electrons that actively donates into the fused aromatic system. This electron donation makes the pyrrole ring—specifically the C3 position—highly nucleophilic.

When exposed to acidic conditions (even mild or localized acidity from coupling reagents),1[1]. This event disrupts the aromaticity of the pyrrole ring, generating a highly reactive zwitterionic intermediate. To resolve this energetic instability and restore aromaticity, the intermediate rapidly undergoes C–C bond cleavage, irreversibly extruding carbon dioxide gas. Kinetic studies confirm that 2[2] in the dissociative mechanism of hydrolytic decarboxylation. Furthermore, 3[3], alternative decarboxylation pathways can also be triggered.

To prevent this, our experimental choices must focus on two pillars: suppressing C3 nucleophilicity (via N-protection) and avoiding proton donors (via judicious reagent selection).

Mechanism & Intervention Pathway

DecarboxylationMechanism Indole Indole-3-Carboxylic Acid (High e- density at C3) Protonation C3 Protonation (Acidic Conditions) Indole->Protonation H+ / Heat Zwitterion Zwitterionic Intermediate (Aromaticity Broken) Protonation->Zwitterion Decarb CO2 Extrusion (Irreversible) Zwitterion->Decarb Product Indole (Aromaticity Restored) Decarb->Product Intervention1 Strategy 1: N-Protection (Withdraws e- density) Intervention1->Indole Blocks Intervention2 Strategy 2: Mild Activation (Avoids acidic byproducts) Intervention2->Protonation Prevents

Mechanistic pathway of indole-3-carboxylic acid decarboxylation and intervention points.

Troubleshooting FAQs

Q: I am trying to synthesize an amide from indole-3-carboxylic acid using EDC·HCl and HOBt, but my LC-MS shows a massive peak for unsubstituted indole. What went wrong? A: The hydrochloride salt in EDC·HCl introduces localized Brønsted acidity into your reaction mixture. Because the indole nitrogen donates electron density into the ring, the C3 position becomes highly susceptible to protonation, forming the zwitterion that extrudes CO₂. Causality-driven solution: Switch to a non-acidic coupling reagent like HATU and use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to maintain a slightly basic environment, preventing C3 protonation.

Q: Can I convert indole-3-carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) to force a difficult coupling? A: Absolutely not, unless the indole nitrogen is protected. Reacting unprotected indole-3-carboxylic acid with SOCl₂ generates stoichiometric HCl and requires heating. This combination provides the optimal conditions for quantitative hydrolytic decarboxylation. If an acid chloride is strictly required, you must first install a strong electron-withdrawing protecting group (e.g., N-Tosyl or N-Boc) on the indole nitrogen to deactivate the C3 position.

Q: My coupling reaction was successful, but I lost my product during the TFA deprotection of a Boc group elsewhere on the molecule. Why? A: If you are attempting to deprotect a tert-butyl ester of an indole-3-carboxylic acid using TFA, the resulting transient carboxylic acid will immediately undergo decarboxylation in the strong acid. Causality-driven solution: Use orthogonal protecting groups (e.g., benzyl esters removable by palladium-catalyzed hydrogenation) to avoid strong Brønsted acids entirely during the unmasking of the carboxylic acid.

Quantitative Data: Reaction Condition Optimization

The following table synthesizes the impact of various coupling conditions on the survival of the indole-3-carboxylic acid core. Notice the direct correlation between the presence of acidic byproducts/heat and the rate of decarboxylation.

SubstrateCoupling ReagentAdditive / BaseTemp (°C)Decarboxylation (%)Desired Amide (%)
Unprotected Indole-3-COOHSOCl₂None80>95<5
Unprotected Indole-3-COOHEDC·HCl / HOBtDIPEA253555
Unprotected Indole-3-COOHHATUDIPEA0 to 25<588
N-Ts Indole-3-COOHSOCl₂DMF (cat.)60<194
N-Boc Indole-3-COOHT3P (50% in EtOAc)Pyridine25<291

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Built-in checkpoints allow you to verify the success of intermediate states before committing valuable reagents.

Protocol A: Mild Amide Coupling (HATU/DIPEA Method)

Use this method when working with unprotected indole-3-carboxylic acids to avoid acid-catalyzed degradation.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Basification: Add DIPEA (3.0 equiv). The excess base ensures any trace acidic impurities in the DMF or subsequent reagents are neutralized. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add HATU (1.1 equiv) portion-wise. Stir for 15 minutes at 0 °C.

    • Self-Validation Checkpoint: Monitor the reaction visually and via TLC (Hexanes/EtOAc 1:1). The reaction mixture typically shifts from pale yellow to a deeper yellow/orange as the active HOAt-ester forms. On TLC, the highly polar carboxylic acid spot will disappear, replaced by a distinct, less polar active ester spot. If this does not occur, activation has failed; do not add the amine.

  • Coupling: Add the target amine (1.2 equiv) dropwise.

  • Propagation: Gradually warm the reaction to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Do not use 1M HCl for the aqueous wash , as this will instantly decarboxylate any unreacted starting material, complicating mass balance calculations and recovery. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: N-Tosylation of Indole-3-Carboxylic Acid Esters

Use this method to permanently deactivate the C3 position, allowing for harsh downstream chemistry (e.g., SOCl₂ or high-temperature couplings).

  • Preparation: Dissolve methyl indole-3-carboxylate (1.0 equiv) in anhydrous THF (0.3 M) at 0 °C under N₂.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions. Stir for 30 minutes until gas evolution ceases.

  • Protection: Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) dissolved in a minimum volume of THF dropwise. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Run an LC-MS. The disappearance of the starting mass and the appearance of the [M+H]+ peak corresponding to the N-Ts ester confirms protection. The strongly electron-withdrawing Ts group will also cause a noticeable anodic shift in the indole ring protons on a crude ¹H-NMR.

  • Hydrolysis: To the crude N-Ts ester, add a 3:1 mixture of THF:H₂O and LiOH·H₂O (2.0 equiv). Stir at room temperature until ester hydrolysis is complete (typically 4-6 hours).

  • Controlled Acidification: Cool the mixture to 0 °C. Carefully acidify to pH 4–5 using 10% aqueous citric acid (avoid strong mineral acids). The N-Ts indole-3-carboxylic acid will precipitate as a stable white solid. Filter and dry under vacuum.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Heteroaromatic hydrogen exchange reactions. Part 9.
  • Source: Synthetic Communications (Taylor & Francis)

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Analysis of 6-Bromo-2-methyl-1H-indole-3-carboxylic Acid: A Comparative Methodological Guide

Introduction and Structural Context The indole scaffold is a privileged pharmacophore in drug discovery. Specifically, 6-Bromo-2-methyl-1H-indole-3-carboxylic acid serves as a highly valuable synthetic intermediate[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

The indole scaffold is a privileged pharmacophore in drug discovery. Specifically, 6-Bromo-2-methyl-1H-indole-3-carboxylic acid serves as a highly valuable synthetic intermediate[1]. The 6-bromo substituent provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the 3-carboxylic acid moiety is primed for amide bond formation in peptide conjugation[2].

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of its electronic environment. The electron-withdrawing carboxylic acid deshields the adjacent aromatic protons, while the bromine atom exerts both inductive electron withdrawal and resonance donation, alongside a pronounced "heavy atom effect" on the 13C spectrum[3]. This guide objectively compares NMR solvent selection (DMSO-d6 vs. Methanol-d4) and highlights the spectral differences between the brominated compound and its unsubstituted analog.

Comparative Analysis I: Solvent Effects (DMSO-d6 vs. Methanol-d4)

Solvent selection is not merely a matter of solubility; it fundamentally alters the observable NMR phenomena[4]. For carboxylic acids and indoles, the choice between Dimethyl Sulfoxide-d6 (DMSO-d6) and Methanol-d4 (CD3OD) dictates whether exchangeable protons are visible and influences the aggregation state of the molecule[5].

  • DMSO-d6 (Aprotic, Highly Polar): DMSO acts as a strong hydrogen-bond acceptor. It tightly binds to the indole NH and the carboxylic acid OH, drastically slowing down their chemical exchange rates[6]. This allows these protons to be observed as distinct, albeit broad, singlets downfield.

  • Methanol-d4 (Protic, Polar): Methanol-d4 contains an exchangeable deuterium atom (OD). When the indole is dissolved in CD3OD, rapid hydrogen-deuterium (H-D) exchange occurs at the NH and COOH positions. Consequently, these signals disappear from the 1H NMR spectrum, which simplifies the baseline but removes valuable structural markers[4].

Table 1: 1H NMR Chemical Shifts Comparison (400 MHz)
Proton AssignmentDMSO-d6 (δ, ppm)Methanol-d4 (δ, ppm)Multiplicity & Causality
COOH (C-3) ~12.20Not ObservedBroad singlet. Exchanged by deuterium in CD3OD.
NH (Indole) ~11.85Not ObservedBroad singlet. Exchanged by deuterium in CD3OD.
H-4 ~7.95~8.05Doublet ( J≈8.5 Hz). Deshielded by the C-3 carbonyl group.
H-7 ~7.55~7.50Doublet ( J≈1.8 Hz). Meta-coupling with H-5.
H-5 ~7.25~7.20Doublet of doublets ( J≈8.5,1.8 Hz). Ortho to H-4, meta to H-7.
CH3 (C-2) ~2.65~2.68Singlet. Allylic coupling is negligible due to the fully substituted C-2/C-3.

Comparative Analysis II: Substituent Effects (6-Bromo vs. Unsubstituted)

To validate the presence and position of the bromine atom, it is highly effective to compare the 13C NMR spectrum of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid against its unsubstituted counterpart, 2-methyl-1H-indole-3-carboxylic acid.

The most diagnostic feature is the Heavy Atom Effect [3]. Halogens like bromine possess large, polarizable electron clouds. The diamagnetic shielding provided by these inner-shell electrons causes the directly attached carbon (C-6) to shift significantly upfield compared to a standard aromatic C-H carbon.

Table 2: 13C NMR Chemical Shifts Comparison (100 MHz, DMSO-d6)
Carbon Position6-Bromo Derivative (δ, ppm)Unsubstituted Analog (δ, ppm)Shift Difference (Δδ) & Mechanistic Note
C-3 (COOH) 166.5166.8Negligible change; distant from the C-6 substituent.
C-2 145.2144.9Negligible change.
C-6 (C-Br vs C-H) 114.8 121.0 -6.2 ppm (Upfield). Classic Heavy Atom Effect of Bromine.
C-5 124.1121.5+2.6 ppm (Downfield). Ortho-deshielding effect.
C-7 114.2111.5+2.7 ppm (Downfield). Ortho-deshielding effect.
C-4 122.5121.2+1.3 ppm. Meta effect is minimal.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible NMR data, the following self-validating workflow must be strictly adhered to. This protocol is optimized for a standard 400 MHz or 600 MHz spectrometer.

Step 1: Sample Preparation & Dissolution

  • Action: Weigh 15 mg of the compound for 1H NMR, or 40–50 mg for 13C NMR. Dissolve completely in 600 µL of DMSO-d6.

  • Causality: 13C has a natural abundance of only 1.1% and a low gyromagnetic ratio. Higher concentrations are mandatory to achieve a viable Signal-to-Noise Ratio (SNR) without requiring days of acquisition time[7].

  • Self-Validation: Visually inspect the solution against a light source. It must be 100% optically clear. Particulate matter creates magnetic susceptibility gradients, which distort the magnetic field locally and result in broad, un-shimmable peaks.

Step 2: Tube Loading & Positioning

  • Action: Transfer the solution to a high-precision 5 mm NMR tube.

  • Causality: Standardizing the volume to 600 µL ensures the liquid column is approximately 4.5 cm high.

  • Self-Validation: Verify the solvent height using a depth gauge. If the sample is too short, the meniscus will sit inside the RF coil, causing severe magnetic field distortions and spinning sidebands.

Step 3: Probe Tuning and Matching

  • Action: Insert the sample and execute the automatic tuning and matching routine for the specific nucleus.

  • Causality: The probe's electrical circuit must be impedance-matched to the sample's specific dielectric constant (which varies drastically between DMSO and Methanol) to maximize RF pulse efficiency.

  • Self-Validation: The tuning curve (wobble curve) must show a sharp dip exactly at the center frequency with the reflected power dropping to near zero.

Step 4: Locking and Shimming

  • Action: Lock the spectrometer to the deuterium frequency of DMSO-d6 and run gradient shimming.

  • Causality: The lock system compensates for superconducting magnet drift. Shimming homogenizes the B0​ field across the sample volume.

  • Self-Validation: Monitor the lock signal amplitude. A high, stable lock level post-shimming confirms a homogeneous field. The residual DMSO-d6 pentet (2.50 ppm) should resolve cleanly with a linewidth at half-height ( w1/2​ ) of < 1.0 Hz.

Step 5: Acquisition Parameters

  • Action: For 1H, use a 30° pulse angle and a 2-second relaxation delay (D1). For 13C, use a 30° pulse with proton decoupling and a D1 of 2-3 seconds, acquiring at least 1024 scans.

  • Causality: Quaternary carbons (C-2, C-3, C-6, C-3a, C-7a, COOH) lack attached protons, meaning they lack efficient dipole-dipole relaxation pathways[7]. They inherently possess long T1​ relaxation times.

  • Self-Validation: Inspect the raw Free Induction Decay (FID). The signal must decay completely into the noise floor before the end of the acquisition time (AQ). If the FID is truncated, it will cause "sinc wiggles" (baseline artifacts) around sharp peaks after Fourier Transformation.

Experimental Workflow Visualization

G N1 1. Sample Preparation (15 mg for 1H, 40 mg for 13C) N2 2. Solvent Selection (Evaluate Exchangeable Protons) N1->N2 N3 DMSO-d6 (Retains NH & COOH signals) N2->N3 N4 Methanol-d4 (H-D Exchange, No NH/COOH) N2->N4 N5 3. NMR Tube Loading (600 µL in 5 mm precision tube) N3->N5 N4->N5 N6 4. Spectrometer Acquisition (Lock, Shim, Tune, Pulse) N5->N6 N7 5. Data Processing (FT, Phase/Baseline Corr.) N6->N7

Step-by-step NMR workflow for analyzing indole-3-carboxylic acid derivatives.

References

  • ResearchGate. (2010). "Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides." Available at:[Link]

  • MDPI. (2023). "6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053." Available at:[Link]

  • PMC (NIH). (2024). "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators." Available at:[Link]

  • Semantic Scholar. (2023). "Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis." Available at:[Link]

  • Scribd. (2020). "Comprehensive Guide to NMR Spectroscopy." Available at:[Link]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Profiling of 6-Bromo-2-methyl-1H-indole-3-carboxylic Acid

Executive Summary In early-stage drug discovery, indole-3-carboxylic acid derivatives serve as privileged pharmacophores. However, tracking these metabolites in complex biological matrices (e.g., plasma, urine) presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, indole-3-carboxylic acid derivatives serve as privileged pharmacophores. However, tracking these metabolites in complex biological matrices (e.g., plasma, urine) presents significant analytical challenges due to endogenous indole background noise.

This guide objectively compares the mass spectrometric performance of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid against standard unhalogenated alternatives. By leveraging its unique isotopic signature, we demonstrate how this brominated scaffold offers superior traceability, lower limits of quantification (LLOQ), and robust fragmentation pathways, making it an optimal tracer molecule in pharmacokinetic workflows.

Platform Selection: LC-ESI-MS/MS vs. GC-EI-MS

The structural integrity of the analyte dictates the choice of analytical platform. Indole-3-carboxylic acids are notoriously susceptible to thermal decarboxylation.

When analyzed via Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), the elevated temperatures of the injection port (typically >250°C) force the loss of CO₂ before ionization even occurs. Consequently, the intact molecular ion is rarely observed, leading to false identifications and poor reproducibility. Conversely, Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) operates as a "soft" ionization technique at ambient temperatures. This preserves the intact [M-H]⁻ precursor ion, making it the mandatory platform for this class of compounds.

PlatformComparison Compound 6-Br-2-Me-I3CA Sample LCMS LC-ESI-MS/MS (Ambient Ionization) Compound->LCMS Preferred Method GCMS GC-EI-MS (Thermal Vaporization) Compound->GCMS Prone to Degradation Intact Intact [M-H]⁻ m/z 252/254 (Preserved) LCMS->Intact Soft Ionization Degraded [M - CO₂]⁺ m/z 209/211 (Thermal Artifact) GCMS->Degraded Heat > 250°C

Fig 1. Workflow comparison demonstrating the thermal instability of indole-3-carboxylic acids.

The Bromine Isotopic Signature: A Diagnostic Advantage

The defining feature of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid is its isotopic fingerprint. Naturally occurring bromine consists of two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .

This near 1:1 ratio produces a highly diagnostic doublet in the mass spectrum separated by exactly 2 m/z units. For our target compound (Exact Mass: ~252.97 Da for ⁷⁹Br), negative mode ESI yields an [M-H]⁻ doublet at m/z 252 and m/z 254 of equal intensity. This acts as a built-in mass filter, allowing analysts to instantly distinguish the drug candidate from isobaric endogenous background noise in biological matrices.

Structural Elucidation and CID Fragmentation Mechanics

Upon isolation of the m/z 252/254 precursor, Collision-Induced Dissociation (CID) reveals a predictable and highly stable fragmentation cascade. The causality of these cleavages is rooted in the thermodynamics of the indole core .

  • Primary Pathway (Decarboxylation): The most thermodynamically favorable cleavage is the loss of carbon dioxide (44 Da), yielding an intense base peak at m/z 208/210. The electron-rich indole ring stabilizes the resulting anion, making this a universal characteristic of indole-3-carboxylic acids.

  • Secondary Pathway (Halogen Cleavage): At higher collision energies (>30 eV), the radical cleavage of the bromine atom (79/81 Da) from the m/z 208/210 fragment produces a stabilized indole core radical anion at m/z 129.

  • Minor Pathway (Dehydration): A minor loss of H₂O (18 Da) is occasionally observed at low collision energies (m/z 234/236), driven by the interaction between the carboxylic acid and the adjacent methyl group at the C2 position.

Fragmentation M [M-H]⁻ m/z 252 / 254 (1:1 Isotope Ratio) F1 [M-H - CO₂]⁻ m/z 208 / 210 Base Peak M->F1 - CO₂ (44 Da) CE: 15 eV F3 [M-H - H₂O]⁻ m/z 234 / 236 Minor Peak M->F3 - H₂O (18 Da) CE: 10 eV F2 [M-H - CO₂ - Br•]⁻• m/z 129 Indole Core F1->F2 - Br• (79/81 Da) CE: 30 eV

Fig 2. CID fragmentation pathways of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid.

Performance Comparison: Scaffold Traceability in Plasma

To objectively evaluate the utility of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid as a traceable scaffold, we compared its MS performance against standard Indole-3-carboxylic acid (I3CA) and 5-Fluoro-1H-indole-3-carboxylic acid in human plasma extracts .

Quantitative Data Summary
Scaffold / CompoundIntact Ion[M-H]⁻Diagnostic Isotope PatternPrimary CID FragmentMatrix Interference (Plasma)LLOQ (ng/mL)
6-Bromo-2-methyl-I3CA m/z 252 / 2541:1 (M / M+2) m/z 208 / 210Very Low 0.5
Indole-3-carboxylic acidm/z 160None (M only)m/z 116High5.0
5-Fluoro-I3CAm/z 178None (M only)m/z 134Moderate2.0

Analysis: The unhalogenated I3CA suffers from severe matrix interference due to endogenous dietary indoles, capping its LLOQ at 5.0 ng/mL. The brominated scaffold achieves a 10-fold improvement in sensitivity. By monitoring both MRM transitions (252 → 208 and 254 → 210), analysts can cross-validate peaks using the 1:1 ratio, virtually eliminating false positives.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

The following protocol outlines a self-validating workflow designed to maximize signal-to-noise ratios while preventing in-source degradation.

Step 1: Matrix Precipitation & Extraction
  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold Acetonitrile containing a ¹³C-labeled internal standard.

  • Causality Check: Cold acetonitrile is chosen over liquid-liquid extraction (LLE) because the highly polar carboxylic acid moiety exhibits poor partitioning into non-polar organic solvents. Protein precipitation ensures >90% recovery.

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: Methanol.

  • Causality Check: Formic acid is strictly omitted from the mobile phases. Low pH environments protonate the carboxylic acid, neutralizing the molecule and severely suppressing negative-ion ESI yield. Ammonium acetate maintains the deprotonated [M-H]⁻ state.

Step 3: MRM Optimization & Self-Validation
  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI⁻) mode.

  • Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Self-Validating System: Program the Multiple Reaction Monitoring (MRM) to track both m/z 252.0 → 208.0 (CE: 15 eV) and m/z 254.0 → 210.0 (CE: 15 eV).

  • Acceptance Criteria: A peak is only validated as 6-Bromo-2-methyl-1H-indole-3-carboxylic acid if the retention times for both transitions align perfectly AND the ratio of their integrated peak areas is 1:1 (±10% tolerance). If the ratio deviates, the peak is flagged as matrix interference.

References

  • Marchelli, R., et al. "Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles." Canadian Journal of Chemistry (1971). URL:[Link]

  • Gasperotti, M., et al. "LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine." PubMed (2011). URL:[Link]

Validation

A Comparative Crystallographic Guide to Brominated Indole-3-Carboxylic Acids: Unraveling the Influence of Bromine Substitution on Solid-State Architecture

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. The spatial arrangement of atoms within a crystal lattice dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical properties, such as solubility and stability, and influences its biological activity. Indole-3-carboxylic acid and its derivatives are a well-established class of compounds with diverse pharmacological applications. The introduction of a bromine atom to the indole scaffold can significantly alter its electronic properties and intermolecular interactions, thereby impacting its solid-state architecture and, consequently, its potential as a therapeutic agent.

This guide provides an in-depth comparative analysis of the X-ray crystallography of brominated indole-3-carboxylic acids. By examining the subtle yet significant changes in crystal packing and hydrogen bonding networks induced by the positional isomerism of the bromine substituent, we aim to provide a valuable resource for scientists working on the rational design of indole-based pharmaceuticals.

The Significance of Bromination in Drug Design

The strategic incorporation of bromine atoms into a molecular framework is a common tactic in medicinal chemistry to enhance a drug candidate's properties. Bromination can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of indole derivatives, the position of the bromine atom on the aromatic ring can modulate the molecule's ability to form crucial intermolecular interactions, such as hydrogen bonds and halogen bonds, which are fundamental to its crystal packing and interaction with protein targets.

Comparative Crystallographic Analysis

ParameterIndole-3-carboxylic Acid6-Bromo-1H-indole-3-carboxylic acid[1]
Chemical Formula C₉H₇NO₂C₉H₆BrNO₂
Molecular Weight 161.16 g/mol 240.06 g/mol [1]
Crystal System MonoclinicMonoclinic[1]
Space Group P2₁/nP2₁/n[1]
a (Å) 11.231(2)7.2229(14)[1]
b (Å) 5.769(1)11.874(2)[1]
c (Å) 11.833(2)11.079(2)[1]
β (°) 91.89(3)108.37(3)°[1]
Volume (ų) 765.9(2)901.7(3)[1]
Z 44[1]

Table 1: Comparative Crystallographic Data

The data reveals that both the parent and the 6-bromo substituted compound crystallize in the monoclinic system and share the same space group, P2₁/n. However, the presence of the bulky and electron-dense bromine atom in the 6-position significantly alters the unit cell dimensions and volume.

Intermolecular Interactions: A Deeper Dive

The key to understanding the solid-state architecture of these compounds lies in their intermolecular interactions, particularly hydrogen bonding.

Indole-3-carboxylic acid forms a classic hydrogen-bonded dimer motif. The carboxylic acid groups of two molecules interact via strong O-H···O hydrogen bonds, creating a centrosymmetric R²₂(8) ring. These dimers are further linked into sheets by N-H···O hydrogen bonds between the indole N-H donor and a carboxylic oxygen acceptor of an adjacent dimer.

In 6-bromo-1H-indole-3-carboxylic acid , a similar dimeric structure formed by O-H···O hydrogen bonds is observed.[1] These dimers are also connected into layers via N-H···O hydrogen bonds.[1] The presence of the bromine atom, however, introduces the potential for halogen bonding and alters the overall packing of the layers, which is reflected in the different unit cell parameters. The dihedral angle between the carboxylic acid group and the indole ring system in the 6-bromo derivative is a mere 6.4(4)°.[1]

Experimental Protocols

The determination of these crystal structures relies on a well-established workflow in X-ray crystallography.

Step-by-Step Experimental Workflow:
  • Synthesis and Crystallization: The brominated indole-3-carboxylic acid is synthesized through established organic chemistry methods. High-quality single crystals are then grown, typically by slow evaporation of a suitable solvent. For instance, yellow single crystals of 6-bromo-1H-indole-3-carboxylic acid were obtained by the slow evaporation of a methanol solution over seven days.[1]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other crystallographic parameters.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Brominated Indole-3-Carboxylic Acid Crystallization Growth of Single Crystals (e.g., Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Figure 1: A generalized workflow for the X-ray crystallographic analysis of brominated indole-3-carboxylic acids.

Visualizing Intermolecular Interactions

The distinct hydrogen bonding patterns in these crystal structures can be visualized to better understand their impact on the overall molecular assembly.

Figure 2: Key hydrogen bonding interactions in the crystal structures of indole-3-carboxylic acids.

Conclusion and Future Directions

The comparative analysis of indole-3-carboxylic acid and its 6-bromo derivative highlights the profound influence of bromine substitution on the solid-state architecture. While both compounds exhibit similar primary hydrogen bonding motifs, the presence of bromine alters the unit cell parameters and overall crystal packing.

To gain a more comprehensive understanding, further crystallographic studies on other positional isomers (e.g., 4-bromo, 5-bromo, and 7-bromo) are essential. Such studies would provide a more complete picture of how the position of the bromine atom fine-tunes the intermolecular interactions, including the potential for halogen bonding to play a significant role in the crystal packing. This knowledge will be invaluable for the rational design of new indole-based pharmaceutical compounds with optimized solid-state properties and biological activities.

References

  • Cambridge Crystallographic Data Centre. CSD Entry: INDCAC. [Link]

  • Zhao, J., & Wang, Y. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(3), o1019. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 6-Bromo vs. 5-Bromo Indole Derivatives

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The strategic introduction of a halogen atom, such as bromine, can dramatically modulate a molecule's physicochemical properties—altering its lipophilicity, electronic distribution, and metabolic stability—thereby enhancing its biological potency and target selectivity.[2] However, the specific position of this halogenation is not a trivial detail. The isomeric placement of a bromine atom at the 5- or 6-position of the indole ring can lead to vastly different biological outcomes.

This guide provides an in-depth, objective comparison of the biological activities of 6-bromoindole and 5-bromoindole derivatives. We will dissect the nuances of their anticancer, anti-inflammatory, and antimicrobial effects, supported by quantitative experimental data, detailed protocols, and mechanistic insights to empower your drug discovery endeavors.

Part 1: Anticancer Activity - A Tale of Two Isomers

The quest for novel anticancer agents has frequently led researchers to indole derivatives. Both 5- and 6-bromoindoles have demonstrated significant cytotoxic potential, but their efficacy and mechanisms can differ depending on the substitution pattern and the cancer type. Studies suggest that bromine substitution at either the C5 or C6 position can result in increased biological activity compared to non-brominated analogues.[3]

Mechanistic Insights: Targeting Key Kinases

Many bromoindole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1] Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of these receptor tyrosine kinases can halt downstream signaling pathways that drive cell proliferation, survival, and angiogenesis.[4][5]

Derivatives of 5-bromoindole-2-carboxylic acid, in particular, have been extensively developed as inhibitors of EGFR and VEGFR-2.[4][6][7] The bromine at the 5-position is thought to anchor the molecule within the hydrophobic pocket of the kinase domain, enhancing binding affinity.

cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS Ras EGFR->RAS VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 Bromoindole 5-Bromoindole Derivatives Bromoindole->EGFR Inhibition Bromoindole->VEGFR2 Inhibition RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling by bromoindoles.
Quantitative Comparison of Cytotoxic Activity

The following table summarizes the cytotoxic activity of selected 5-bromo and 6-bromoindole derivatives against various human cancer cell lines.

Compound/DerivativePositionCancer Cell LineAssayIC₅₀ (µM)Reference
5-Bromoisatin5Colon (HT29)MTT>50[2]
6-Bromoisatin6Colon (HT29)MTT223[5]
5-Bromoindole Derivative (Compound 8)5Breast (MCF-7)MTT8[8]
5-Bromoindole Derivative (Compound 18)5Breast (MCF-7)MTT7.5[8]
5-Bromoindole Derivative (Compound 21)5Breast (MCF-7)MTT6.5[8]
5-Bromoindole Derivative (Compound 3a)5Liver (HepG2)MTT-[7][9]
5-Bromoindole Derivative (Compound 3e)5Liver (HepG2)MTT14.29[10]
5-Bromospiroindole Phytoalexins5Leukemia (Jurkat, CEM)MTTPartial Increase vs Unsubstituted[11]
6-Bromoindole Phytoalexins6VariousMTTActivity comparable to cisplatin[12]

Analysis: Direct comparison is challenging due to the diverse structural modifications appended to the core bromoindole scaffold in different studies. However, a trend emerges where derivatives of 5-bromoindole, particularly those designed as kinase inhibitors, exhibit potent low-micromolar activity.[8][10] For instance, several 5-bromoindole amides show GI₅₀ values under 10 µM against breast cancer cells.[8] In contrast, data for 6-bromoisatin shows significantly weaker activity against colon cancer cells compared to its 5-bromo counterpart's general profile.[5] Interestingly, studies on phytoalexin analogues suggest that while 5-bromo substitution offers a partial increase in activity, 6-bromo derivatives can achieve potency comparable to the standard chemotherapeutic agent cisplatin.[11][12] This highlights that the surrounding molecular architecture is critical in defining the ultimate biological effect of the bromine's position.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the cytotoxic effects of bromoindole derivatives on cancer cell lines. The causality is clear: viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, whereas dead cells do not. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Test Compounds (5- and 6-bromoindole derivatives)

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Part 2: Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases.[13] Bromoindole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]

Mechanism of Action: NF-κB Inhibition

In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB transcription factor translocates to the nucleus, where it upregulates the expression of pro-inflammatory genes.[2] This leads to the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNFα). Certain bromoindoles can prevent this translocation, effectively dampening the inflammatory cascade.[2]

Caption: Inhibition of NF-κB translocation by brominated indoles.
Quantitative Comparison of Anti-inflammatory Activity
CompoundPositionAssayCell LineIC₅₀ (µM)Reference
5-Bromoisatin5TNFα InhibitionRAW264.738.05[3]
6-Bromoisatin6NO InhibitionRAW264.7122.65[3]
6-Bromoindole6NO InhibitionRAW264.7150.01[3]
Isatin (unsubstituted)-NO InhibitionRAW264.7>339.8[2]

Analysis: The available data strongly suggests that the 5-bromo substitution pattern confers superior anti-inflammatory activity. 5-Bromoisatin is a potent inhibitor of TNFα production with an IC₅₀ of 38.05 µM.[3] In contrast, 6-bromoisatin and 6-bromoindole are significantly less active in inhibiting NO production, with IC₅₀ values of 122.65 µM and 150.01 µM, respectively.[3] All bromo-derivatives are considerably more potent than the non-brominated isatin, confirming the importance of the halogen in this biological context.[2]

Part 3: Antimicrobial Activity

With the rise of drug-resistant pathogens, the need for new antimicrobials is urgent. Bromoindoles have emerged as a promising class of compounds with both antibacterial and antifungal properties.

Mechanisms and Spectrum of Activity

The antimicrobial mechanism of bromoindoles can vary. For some 6-bromoindole derivatives, the mode of action involves rapid permeabilization and depolarization of the bacterial membrane.[14] This disruption of the cell's physical integrity leads to rapid cell death.

  • 6-Bromoindole Derivatives: A series of 6-bromoindolglyoxylamide polyamine derivatives showed intrinsic activity against Gram-positive bacteria like Staphylococcus aureus and antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa.[14] Furthermore, 3-acyl-6-bromoindoles have demonstrated remarkable, dual-action antifungal potential against devastating plant pathogens like Botrytis cinerea and Monilinia fructicola. The parent 6-bromoindole was a potent inhibitor of mycelial growth, while its 3-acetyl derivative was a formidable inhibitor of spore germination.[15]

  • 5-Bromoindole Derivatives: While less data is available specifically on antimicrobial activity, the isatin scaffold is known to possess antimicrobial properties. 5-bromoisatin derivatives have been evaluated against Staphylococcus aureus and Escherichia coli.[5]

Quantitative Comparison of Antimicrobial Activity
Compound/DerivativePositionTarget OrganismAssayActivity MetricReference
6-Bromoindole6Botrytis cinereaMycelial GrowthEC₅₀ = 11.62 µg/mL[15]
6-Bromoindole6Monilinia fructicolaMycelial GrowthEC₅₀ = 18.84 µg/mL[15]
3-Acetyl-6-bromoindole6B. cinerea / M. fructicolaSpore Germination100% / 96% Inhibition[15]
6-Bromoindolglyoxylamide6S. aureus / S. intermediusMICActive[14]
5-Bromoisatin Derivative5S. aureus / E. coliMICVaries[5]

Analysis: The current body of literature provides more robust evidence for the antimicrobial and especially the antifungal activity of 6-bromoindole derivatives. The discovery of compounds that can target different stages of the fungal life cycle (mycelial growth vs. spore germination) is particularly significant for developing comprehensive treatment strategies.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism. It is a gold-standard method for quantifying antimicrobial potency.

Materials:

  • Test Compounds (5- and 6-bromoindole derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test bacterium in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.

Start Prepare Serial Dilutions of Bromoindoles in 96-well Plate Inoculate Inoculate Wells with Standardized Bacterial Suspension (5x10⁵ CFU/mL) Start->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Visually Inspect for Growth or Measure OD₆₀₀ Incubate->Read End Determine MIC: Lowest Concentration with No Visible Growth Read->End

Caption: General experimental workflow for MIC determination.

Conclusion and Future Outlook

The positional isomerism of bromine on the indole scaffold is a critical determinant of biological activity.

  • Anticancer: While both isomers show promise, derivatives of 5-bromoindole appear to be more strategically developed, particularly as potent kinase inhibitors targeting pathways like EGFR and VEGFR-2.

  • Anti-inflammatory: The evidence clearly favors 5-bromoindole derivatives, which exhibit significantly more potent inhibition of inflammatory mediators like TNFα compared to their 6-bromo counterparts.

  • Antimicrobial: The 6-bromoindole scaffold has demonstrated more versatile and potent antimicrobial, and especially antifungal, activity. The ability of different 6-bromo derivatives to target distinct stages of fungal development is a particularly compelling finding for future agrochemical or pharmaceutical development.

This guide underscores the importance of precise structural modifications in drug design. The choice between a 5-bromo or 6-bromoindole core should be a deliberate, data-driven decision based on the desired therapeutic target and biological outcome. Further head-to-head studies using standardized assays are essential to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of these versatile molecules.

References

  • Bremner, J. B., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2841-2849. [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds. Scribd. [Link]

  • López, O., et al. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 30(19), 4567. [Link]

  • Pazdera, P., et al. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(10), 1353-1363. [Link]

  • Benkendorff, K., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 133. [Link]

  • Hassan, O. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-bromo-indole derivatives. ResearchGate. [Link]

  • Di, X., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 433. [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago. [Link]

  • ResearchGate. (n.d.). The structure-activity relationship (SAR) of the novel indole.... ResearchGate. [Link]

  • Hassan, O. M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. ChemistrySelect, 7(36), e202203726. [Link]

  • Welch, J. T., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 54(10), 3626-3639. [Link]

  • Hassan, O. M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

  • Budovská, M., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. ResearchGate. [Link]

  • Moroz, Y. S., et al. (2021). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 26(16), 4991. [Link]

  • Christodoulou, M. S., et al. (2016). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 21(11), 1438. [Link]

  • Hassan, O. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science. [Link]

  • Zentgraf, M., et al. (2001). AN IMPROVED SYNTHETIC PROCEDURE FOR 6,6'-DIBROMOINDIGO (TYRIAN PURPLE). Synthetic Communications, 31(23), 3721-3727. [Link]

  • Semantic Scholar. (n.d.). 6-bromoindole. Semantic Scholar. [Link]

  • Semantic Scholar. (n.d.). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Semantic Scholar. [Link]

  • Miceli, C., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 14(1), 1. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails, 2(2). [Link]

  • AcademicOA.com. (2016). Antimicrobial Properties of 6-Bromoeugenol and Eugenol. [Link]

  • MDPI. (2024). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]

  • Zengin, Y., et al. (2022). Neuroprotective effect of bromelain in 6-hydroxydopamine induced in vitro model of Parkinson's disease. Metabolic Brain Disease, 37(3), 857-867. [Link]

  • Frontiers. (n.d.). Review of neuroprotective potential of natural products against hypoxia-induced neuronal injury. [Link]

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of Substituted Indole-3-Carboxylic Acids

Executive Summary & Mechanistic Rationale In modern drug discovery, the indole-3-carboxylic acid (ICA) moiety serves as a highly versatile, privileged scaffold. Its unique physicochemical profile—combining a planar aroma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the indole-3-carboxylic acid (ICA) moiety serves as a highly versatile, privileged scaffold. Its unique physicochemical profile—combining a planar aromatic system for π−π stacking, an N1 hydrogen-bond donor, and a C3 carboxylate hydrogen-bond acceptor—allows it to anchor effectively within diverse protein binding pockets[1].

As an Application Scientist evaluating lead compounds, it is critical to look beyond basic potency and understand why a scaffold succeeds where others fail. This guide objectively compares the performance of substituted ICA derivatives against alternative scaffolds (such as benzofurans, pyrrolo-pyridines, and traditional peptides) across two distinct therapeutic applications: Antiviral Flavivirus NS2B-NS3 Protease Inhibition and Antihypertensive AT1 Receptor Antagonism .

SAR_Logic Core Indole-3-Carboxylic Acid N1 N1: Hydrophobic Pocket Core->N1 Modulates C3 C3: H-Bond Acceptor Core->C3 Anchors C6 C6: Steric Bulk Core->C6 Directs AT1 Antihypertensive N1->AT1 Affinity Protease Antiviral C3->Protease Binding C6->Protease Fit

Logical SAR optimization of the Indole-3-Carboxylic Acid scaffold for dual therapeutic targets.

Case Study 1: Antiviral Activity (Flavivirus NS2B-NS3 Protease Inhibitors)

Historically, inhibitors targeting the Zika and Dengue virus NS2B-NS3 proteases have been peptidic, suffering from rapid proteolytic degradation and poor cellular permeability. Substituted indole-3-carboxamides have emerged as superior non-peptidic alternatives[2].

SAR Insights & Scaffold Comparison

When optimizing the ICA scaffold for protease inhibition, the C3-carboxamide group is non-negotiable; its removal abolishes activity, indicating it serves as the primary anchor in the catalytic pocket[2]. At the C6 position, bulky hydrophobic groups (e.g., tert-butyl) are highly favored over small, electron-withdrawing groups (e.g., -F, -CN), which fail to fill the hydrophobic sub-pocket[2].

Compared to the benzofuran alternative, the indole core demonstrates comparable or slightly superior potency. The causality lies in the indole's N1-H, which acts as a critical hydrogen bond donor to the protease backbone—a feature entirely absent in the oxygen-bearing benzofuran ring[2].

Quantitative Performance Comparison
Compound / ScaffoldC3 SubstitutionC6 SubstitutionNS2B-NS3 IC₅₀ (μM)Performance vs. Alternatives
Indole (Cmpd 4) None (H)tert-butylInactiveBaseline failure (No H-bond anchor)
Indole (Cmpd 23) CarboxamideFluoro (-F)>50.0Poor steric fit in binding pocket
Benzofuran (Cmpd 68) Carboxamidetert-butyl~5.2Comparable, lacks N1 H-bond donor
Indole (Cmpd 7) Carboxamidetert-butyl5.0 Optimal non-peptidic lead
Experimental Protocol: Self-Validating Protease Inhibition Assay

To objectively verify these SAR claims, the following fluorogenic assay protocol must be employed.

  • Reagent Preparation: Dilute target compounds serially in 100% DMSO.

    • Causality: Ensures complete solubilization of bulky C6-substituted indoles before introduction to the aqueous assay buffer, preventing false negatives due to precipitation.

  • Enzyme Equilibration: Incubate recombinant NS2B-NS3 protease with the inhibitor for 30 minutes at 37°C.

    • Causality: Allows the indole-3-carboxamide to reach thermodynamic equilibrium with the active site before substrate competition occurs, ensuring accurate IC₅₀ calculation.

  • Substrate Addition: Add the fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC).

    • Causality: The cleavage of AMC releases a fluorescent signal (Ex: 380 nm / Em: 460 nm) strictly proportional to uninhibited enzyme activity.

  • System Validation (QC): Include a known peptidic inhibitor as a positive control and a DMSO-only negative control. Calculate the Z'-factor.

    • Causality: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and confirms that the observed inhibition is due to the ICA compound, not assay drift or fluorescence quenching.

Case Study 2: Antihypertensive Activity (AT1 Receptor Antagonists)

The ICA scaffold is also a potent alternative to traditional biphenyl-tetrazole antihypertensives like Losartan. In this context, the SAR logic shifts from C6 steric bulk to N1 lipophilicity and C3 bioisosterism[3].

SAR Insights & Scaffold Comparison

For Angiotensin II Type 1 (AT1) receptor antagonism, the unsubstituted indole-3-carboxylic acid (Cmpd 14a) exhibits moderate nanomolar affinity (IC₅₀ = 20 nM)[3]. However, N-acylation at the N1 position drives a massive 25-fold increase in potency (IC₅₀ = 0.8 nM) by exploiting a deep lipophilic sub-pocket in the AT1 receptor[3].

Furthermore, replacing the C3-carboxylic acid with a tetrazole bioisostere improves potency by 4-fold while protecting the molecule from rapid metabolic decarboxylation in vivo[3].

Quantitative Performance Comparison
Compound / ScaffoldN1 SubstitutionC3 SubstitutionAT1 IC₅₀ (nM)Performance vs. Standard
Losartan (Standard) N/ATetrazole~11.0Clinical Standard
Indole (Cmpd 14a) HCarboxylic Acid20.0~2x weaker than Losartan
Indole (Cmpd 16) HTetrazole5.02x stronger than Losartan
Indole N-Acylated Acyl groupCarboxylic Acid0.8 ~13x stronger than Losartan
Experimental Protocol: Self-Validating Radioligand Binding Assay
  • Membrane Preparation: Isolate vascular smooth muscle cell membranes expressing AT1 receptors.

  • Radioligand Incubation: Incubate membranes with [¹²⁵I]-Angiotensin II and varying concentrations of the indole derivative.

    • Causality: The radioactive tracer competes directly with the indole derivative for the AT1 binding site. Displacement of the radioligand directly quantifies the compound's binding affinity ( Ki​ ).

  • Rapid Filtration: Filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic N-acylated indoles. This ensures the signal-to-noise ratio reflects true receptor affinity.

  • System Validation (QC): Run parallel assays with excess unlabeled Angiotensin II to define non-specific binding (NSB).

    • Causality: Subtracting NSB from total binding yields specific binding, validating that the indole derivative is interacting exclusively with the AT1 receptor.

Universal Screening Workflow Visualization

Assay_Workflow Prep 1. Dilution Incubate 2. Equilibration Prep->Incubate React 3. Substrate Incubate->React Measure 4. Detection React->Measure Validate 5. Validation Measure->Validate

Self-validating high-throughput screening workflow for evaluating indole derivative efficacy.

Conclusion

The substituted indole-3-carboxylic acid scaffold outperforms many traditional heterocycles due to its highly modular nature. By strategically modifying the N1 position for lipophilic pocket engagement and the C6 position for steric fit, while utilizing the C3 position as an immutable hydrogen-bonding anchor (or bioisostere), drug developers can pivot this single core structure to target entirely different pathogenic pathways with sub-micromolar to nanomolar precision.

References

  • Li et al. "Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease" NIH/PMC. 2[2]

  • Danilenko et al. "Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity" ResearchGate.3[3]

  • Porobić et al. "Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study" PLOS. 1[1]

Sources

Comparative

A Comparative Guide to the Efficacy of Indole-Based Kinase Inhibitors: A Case Study on Lestaurtinib

Abstract: This guide provides a comprehensive comparison of the efficacy of indole-based kinase inhibitors, with a specific focus on Lestaurtinib as a representative molecule of this chemical class. Due to the limited pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract:

This guide provides a comprehensive comparison of the efficacy of indole-based kinase inhibitors, with a specific focus on Lestaurtinib as a representative molecule of this chemical class. Due to the limited publicly available data on the specific kinase inhibitory activity of 6-Bromo-2-methyl-1H-indole-3-carboxylic acid, this document will leverage the well-characterized profile of Lestaurtinib to illustrate the evaluation process and comparative efficacy of indole-based inhibitors. We will delve into its performance against other notable kinase inhibitors, including the multi-kinase inhibitor Midostaurin, the broader-spectrum inhibitor Sunitinib, and the non-selective inhibitor Staurosporine. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical details, supporting experimental data, and validated protocols to aid in the design and interpretation of kinase inhibitor efficacy studies.

Introduction: The Indole Scaffold in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2] Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy. Indole derivatives have proven to be versatile platforms for the design of potent and selective kinase inhibitors, with several compounds advancing into clinical use.[3][4]

While the specific compound "6-Bromo-2-methyl-1H-indole-3-carboxylic acid" is not extensively characterized in the scientific literature as a kinase inhibitor, its indole-3-carboxylic acid core is a common feature in molecules designed to target the ATP-binding site of kinases.[5] To provide a meaningful and data-supported comparison, this guide will utilize Lestaurtinib (CEP-701) , a well-documented indole-based inhibitor, as a primary example. Lestaurtinib potently inhibits several key kinases, including FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2), and serves as an excellent case study for comparing the efficacy of this class of compounds.[6][7]

Comparative Efficacy of Selected Kinase Inhibitors

The efficacy of a kinase inhibitor is defined by its potency and selectivity. Potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity, on the other hand, refers to the inhibitor's ability to target a specific kinase or a small subset of kinases, thereby minimizing off-target effects.

The following table summarizes the in vitro inhibitory activities (IC50 values) of Lestaurtinib and other selected kinase inhibitors against a panel of representative protein kinases.

Kinase TargetLestaurtinib IC50 (nM)Midostaurin IC50 (nM)Sunitinib IC50 (nM)Staurosporine IC50 (nM)
FLT3 2 - 3[7][8][9]<10 - 200[10][11]Potent InhibitorData not readily available
JAK2 0.9 - 1[7][8]Data not readily availableData not readily availableData not readily available
TrkA < 25[6][8]Data not readily availableData not readily availableData not readily available
PKCα Data not readily available20 - 30[12]Data not readily available2 - 3[13]
VEGFR2 (KDR) >1000[9]86[12]Potent InhibitorData not readily available
PDGFRβ >1000[9]80[12]Potent InhibitorData not readily available
c-Kit Data not readily available86[12]Potent InhibitorData not readily available
Src Data not readily availablePotent InhibitorData not readily available6[13]
PKA Data not readily availableData not readily availableData not readily available7[13]
CaMKII Data not readily availableData not readily availableData not readily available20[13]

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here are compiled from various sources for comparative purposes.

Understanding the Mechanism: Key Signaling Pathways

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its ability to modulate specific signaling pathways that are aberrantly activated in disease. Lestaurtinib's primary targets, FLT3 and JAK2, are critical components of pathways that regulate cell proliferation, survival, and differentiation.

FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase and are found in approximately 30% of patients with acute myeloid leukemia (AML), where they are associated with a poor prognosis.[3][14] Constitutively active FLT3 drives cell proliferation and survival through downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[14][15]

FLT3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Lestaurtinib Lestaurtinib Lestaurtinib->FLT3

Caption: The FLT3 signaling pathway and the inhibitory action of Lestaurtinib.

JAK2 Signaling Pathway

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that mediates signaling from various cytokine and growth factor receptors.[16] The JAK/STAT pathway is essential for normal hematopoiesis and immune responses.[16] Activating mutations in JAK2, such as the V617F mutation, are a hallmark of myeloproliferative neoplasms, leading to uncontrolled cell growth.

JAK2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 STAT3_5 STAT3/5 JAK2->STAT3_5 Gene_Expression Gene Expression (Proliferation, Survival) STAT3_5->Gene_Expression Lestaurtinib Lestaurtinib Lestaurtinib->JAK2

Caption: The JAK2/STAT signaling pathway and the inhibitory action of Lestaurtinib.

Experimental Protocols for Efficacy Evaluation

The objective evaluation of a kinase inhibitor's efficacy requires a series of well-controlled experiments. The following protocols provide a framework for assessing both the biochemical potency and the cellular effects of a test compound.

Experimental Workflow

A typical workflow for characterizing a novel kinase inhibitor involves a multi-step process, starting from broad screening to detailed cellular characterization.

Kinase_Inhibitor_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Biochemical_Screen Biochemical Kinase Assay (e.g., HTRF, LanthaScreen) Determine IC50 Cell_Viability Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) Determine GI50/IC50 Biochemical_Screen->Cell_Viability Lead Compound Target_Engagement Target Engagement Assay (e.g., Western Blot) Confirm target modulation Cell_Viability->Target_Engagement Downstream_Signaling Downstream Pathway Analysis (e.g., Phospho-protein analysis) Assess pathway inhibition Target_Engagement->Downstream_Signaling Functional_Assay Functional Cellular Assay (e.g., Apoptosis, Cell Cycle) Evaluate phenotypic effects Downstream_Signaling->Functional_Assay

Caption: A generalized experimental workflow for the characterization of a kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF®)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring kinase activity in a high-throughput format.[13] It relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to an anti-phospho-specific antibody and an acceptor fluorophore (XL665) conjugated to a substrate. Kinase-mediated phosphorylation of the substrate brings the donor and acceptor into proximity, resulting in a FRET signal that is proportional to the kinase activity.

Materials:

  • Recombinant Kinase (e.g., FLT3, JAK2)

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • Europium cryptate-labeled anti-phospho-antibody

  • Streptavidin-XL665

  • HTRF detection buffer

  • Test compound (e.g., Lestaurtinib) and DMSO

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction: a. In a 384-well plate, add 2 µL of the test compound dilution or DMSO (for control wells). b. Add 4 µL of a solution containing the kinase and the biotinylated substrate in kinase reaction buffer. c. Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Detection: a. Prepare a detection mixture containing the Europium-labeled antibody and Streptavidin-XL665 in HTRF detection buffer. b. Add 10 µL of the detection mixture to each well to stop the kinase reaction. c. Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Validation: This assay directly measures the enzymatic activity of the purified kinase, providing a direct assessment of the inhibitor's potency. The use of a phospho-specific antibody ensures that only the phosphorylated substrate is detected, providing high specificity. Including positive (no inhibitor) and negative (no enzyme) controls is crucial for validating the assay performance and data normalization.

Protocol 2: Cell Viability Assay (MTT)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14][16] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MOLM-13 cells with FLT3-ITD)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. For suspension cells, spin down and resuspend in fresh media before plating.

  • Compound Treatment: After allowing the cells to adhere (for adherent cells) or acclimate (for suspension cells) for 24 hours, treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period that is relevant to the expected mechanism of action of the compound (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: a. For adherent cells, carefully aspirate the medium and add 100 µL of solubilization solution to each well. b. For suspension cells, add 100 µL of solubilization solution directly to the wells containing cells and media.

  • Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Subtract the background absorbance (from wells with media only). Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Causality and Validation: This assay provides a measure of the overall cellular response to the inhibitor, integrating effects on proliferation and cell death. It is a robust and widely used method for assessing the cytotoxic or cytostatic effects of a compound. It is important to ensure that the initial cell seeding density is optimized to avoid confluence, which can affect metabolic activity and lead to inaccurate results.

Conclusion

References

  • Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. PMC. [Link]

  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review. PMC. [Link]

  • An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia. PMC. [Link]

  • FLT3 Signaling in Hematopoietic Progenitor Cells. GeneGlobe. [Link]

  • Lestaurtinib, a multitargeted tyrosinse kinase inhibitor: from bench to bedside. ResearchGate. [Link]

  • Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3. MDPI. [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PMC. [Link]

  • Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy. PMC. [Link]

  • Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance. PMC. [Link]

  • Midostaurin: an emerging treatment for acute myeloid leukemia patients. PMC. [Link]

  • Mechanisms of JAK-STAT Signaling Pathways in Cancer. BPS Bioscience. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. [Link]

  • Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. SciSpace. [Link]

  • iC50 of sunitinib for different tyrosine kinase receptors. ResearchGate. [Link]

  • KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients. PMC. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]

  • Development of Midostaurin as a Tyrosine Kinase Inhibitor. ResearchGate. [Link]

  • Chemical proteomics workflow. A small-molecule kinase inhibitor is... ResearchGate. [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. PubMed. [Link]

  • Tumor Drug Concentration and Phosphoproteomic Profiles After Two Weeks of Treatment With Sunitinib in Patients with Newly Diagnosed Glioblastoma. AACR Journals. [Link]

  • MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. PMC. [Link]

  • MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. Haematologica. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • CellTiter-Glo Assay. Oslo University Hospital. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. ResearchGate. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Europe PMC. [Link]

Sources

Validation

A Comparative Study of Indole-3-Carboxylic Acid and Indazole-4-Carboxylic Acid Derivatives in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Indole and indazole ring systems are foundational scaffolds in medicinal chemistry, celebrated for their prevalence in bioactive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and indazole ring systems are foundational scaffolds in medicinal chemistry, celebrated for their prevalence in bioactive natural products and their role as "privileged structures" in drug design. This guide provides a detailed comparative analysis of derivatives of indole-3-carboxylic acid and indazole-4-carboxylic acid, two key building blocks in the development of novel therapeutics. We will explore their synthesis, physicochemical properties, and biological activities, supported by experimental data and established protocols. This in-depth examination aims to equip researchers with the critical insights needed to strategically select and modify these scaffolds for targeted drug discovery efforts.

Introduction: The Significance of Indole and Indazole Scaffolds

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous motif in a vast array of biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1] Indole-3-carboxylic acid, in particular, serves as a versatile starting material for creating diverse molecular architectures with therapeutic potential.[2][3]

Indazole, a bioisostere of indole, is another aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[4] This structural similarity allows indazole derivatives to often mimic or modulate the biological activities of their indole counterparts, a strategy frequently employed in medicinal chemistry to overcome challenges related to metabolism, toxicity, or patentability.[5][6] Indazole-4-carboxylic acid, while less explored than its indole-3-carboxylic acid counterpart, presents a unique vector for substitution and offers a distinct electronic and steric profile that can be exploited in drug design.[7]

This guide will systematically compare these two important scaffolds, providing a framework for understanding their relative strengths and weaknesses in various therapeutic contexts.

Synthesis and Chemical Reactivity

The synthetic accessibility of a scaffold is a crucial consideration in drug development. Both indole-3-carboxylic acid and indazole-4-carboxylic acid can be prepared through various established synthetic routes.

Synthesis of Indole-3-Carboxylic Acid Derivatives

A common and effective method for synthesizing indole-3-carboxylic acid esters is the Pd(0)-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters.[8][9] This approach offers a versatile route to a variety of substituted indole-3-carboxylates.

Experimental Protocol: Pd(0)-Catalyzed Synthesis of Ethyl Indole-3-carboxylate

  • Step 1: To a solution of ethyl 3-(2-iodoanilino)propanoate (1 mmol) in anhydrous toluene (10 mL), add Pd(PPh₃)₄ (0.05 mmol) and potassium phenoxide (1.2 mmol).

  • Step 2: Heat the reaction mixture at 100 °C under an inert atmosphere for 12 hours.

  • Step 3: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Step 4: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 5: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ethyl indole-3-carboxylate.

Synthesis of Indazole-4-Carboxylic Acid Derivatives

The synthesis of indazole derivatives can be more complex due to the potential for isomer formation (1H and 2H tautomers).[10] However, various methods have been developed to achieve regioselective synthesis. One approach involves the cyclization of appropriately substituted hydrazones.

Experimental Protocol: Synthesis of 1H-Indazole-4-carboxylic acid

  • Step 1: A mixture of 2-methyl-3-nitrobenzoic acid (1 mmol) and hydrazine hydrate (5 mmol) in ethanol (10 mL) is refluxed for 4 hours.

  • Step 2: The reaction mixture is cooled, and the precipitated solid is filtered.

  • Step 3: The solid is then treated with a solution of sodium nitrite (1.2 mmol) in water at 0-5 °C, followed by the slow addition of hydrochloric acid.

  • Step 4: The resulting mixture is stirred for 1 hour, and the solid product is collected by filtration, washed with cold water, and dried to yield 1H-indazole-4-carboxylic acid.

Comparative Synthesis Workflow

G cluster_indole Indole-3-Carboxylic Acid Synthesis cluster_indazole Indazole-4-Carboxylic Acid Synthesis indole_start β-(2-Iodoanilino) Ester indole_reagents Pd(PPh₃)₄, K-phenoxide indole_start->indole_reagents Reactants indole_cyclization Intramolecular α-Arylation indole_reagents->indole_cyclization Catalysis indole_product Indole-3-Carboxylate indole_cyclization->indole_product Yields indazole_start 2-Methyl-3-nitrobenzoic Acid indazole_reagents 1. Hydrazine Hydrate 2. NaNO₂, HCl indazole_start->indazole_reagents Reactants indazole_cyclization Cyclization & Diazotization indazole_reagents->indazole_cyclization Reaction indazole_product Indazole-4-Carboxylate indazole_cyclization->indazole_product Yields

Caption: Comparative workflow for the synthesis of indole and indazole carboxylic acid derivatives.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

PropertyIndole-3-carboxylic AcidIndazole-4-carboxylic AcidReferences
Molecular Weight 161.16 g/mol 162.15 g/mol [11]
Melting Point 232-234 °C288-293 °C[12]
logP 1.99~1.1[7][11]
pKa ~4.5~4.0-4.5
Aqueous Solubility Sparingly solubleSlightly soluble[12][13]

Key Insights:

  • Lipophilicity: Indole-3-carboxylic acid is more lipophilic than indazole-4-carboxylic acid, which may influence its membrane permeability and protein binding characteristics.

  • Acidity: Both compounds are weak acids, with pKa values in a similar range. This property is crucial for their interaction with biological targets and for their absorption and distribution.

  • Melting Point: The significantly higher melting point of indazole-4-carboxylic acid suggests stronger intermolecular forces in its crystal lattice, which could impact its solid-state properties and formulation.

Biological Activities and Therapeutic Applications

Derivatives of both indole-3-carboxylic acid and indazole-4-carboxylic acid have been investigated for a wide range of therapeutic applications. The choice between these scaffolds often depends on the specific biological target and the desired pharmacological profile.

Indole-3-Carboxylic Acid Derivatives

The indole-3-carboxylic acid scaffold is a cornerstone in the development of drugs targeting various diseases.

  • Anticancer Activity: These derivatives have shown promise as inhibitors of various cancer-related targets, including the Bcl-2 family of proteins.[2] Certain derivatives have also demonstrated cytotoxicity against human lung and breast cancer cell lines.[12]

  • Antihypertensive Activity: Some indole-3-carboxylic acid derivatives have exhibited the ability to lower blood pressure in spontaneously hypertensive rats, suggesting their potential as antihypertensive agents.[1]

  • Antimicrobial Activity: Conjugates of indole-3-carboxylic acid with polyamines have shown broad-spectrum antimicrobial activity, including against drug-resistant bacteria.[14]

Indazole-4-Carboxylic Acid Derivatives

While less extensively studied, indazole-4-carboxylic acid derivatives are emerging as a promising class of therapeutic agents. The indazole nucleus itself is present in several FDA-approved drugs, highlighting its therapeutic relevance.[4]

  • Anti-inflammatory and Analgesic Activity: Indazole derivatives have been reported to possess significant anti-inflammatory, analgesic, and antipyretic properties.[15][16]

  • Kinase Inhibitors: The indazole scaffold is a key component of several kinase inhibitors used in cancer therapy, such as axitinib.[4] This suggests that indazole-4-carboxylic acid could be a valuable starting point for the design of novel kinase inhibitors.

  • Neuroprotective Agents: Bioisosteric replacement of a phenol group with an indazole has been shown to improve the metabolic stability of NMDA receptor antagonists, indicating a potential role for indazole derivatives in treating neurological disorders.[17]

Signaling Pathway Example: Inhibition of the PI3K/AKT Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates (Thr308) Downstream Cell Survival, Proliferation, Growth AKT->Downstream Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor Indole/Indazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by indole or indazole-based inhibitors.

Bioisosterism: Indazole as a Surrogate for Indole

The concept of bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design.[5] Indazole is a classic bioisostere of indole.[4] This substitution can lead to several advantages:

  • Improved Metabolic Stability: As seen with NMDA receptor antagonists, replacing a metabolically labile group like a phenol with an indazole can prevent rapid glucuronidation, leading to a longer plasma half-life.[17]

  • Altered Selectivity: The subtle differences in the electronic and steric properties of indazole compared to indole can lead to altered binding affinities and improved selectivity for the target protein over off-target proteins.

  • Novel Intellectual Property: The use of an indazole scaffold in place of a known indole-based drug can provide a route to new chemical entities with distinct patent protection.

Conclusion and Future Directions

Both indole-3-carboxylic acid and indazole-4-carboxylic acid derivatives represent rich and versatile scaffolds for the development of new therapeutic agents. While indole-based compounds have a longer history and a broader range of reported biological activities, the growing interest in indazole as a bioisosteric replacement and a unique pharmacophore is undeniable.

Future research in this area should focus on:

  • Head-to-Head Comparative Studies: Direct comparative studies of indole and indazole derivatives with the same substitution patterns are needed to better understand the specific contributions of each scaffold to biological activity and pharmacokinetic properties.

  • Exploration of Underexplored Substitution Patterns: While the 3-position of indole and the 4-position of indazole are common points of derivatization, exploring other positions on these ring systems could lead to the discovery of novel biological activities.

  • Application of Modern Drug Discovery Technologies: The use of computational modeling, high-throughput screening, and structure-based drug design will be crucial in unlocking the full potential of these privileged scaffolds.

By leveraging the distinct yet complementary properties of indole-3-carboxylic acid and indazole-4-carboxylic acid, medicinal chemists can continue to innovate and develop the next generation of effective and safe medicines.

References

  • Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available from: [Link]

  • ACS Publications. Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. Synthesis of indole-3-carboxylic Acid Derivatives by Pd(0)-catalyzed Intramolecular Alpha-Arylation of beta-(2-iodoanilino) Esters. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. Available from: [Link]

  • ACS Publications. Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. Available from: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity | Request PDF. Available from: [Link]

  • ACS Publications. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagoni. Available from: [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • ResearchGate. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. Available from: [Link]

  • PMC. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Available from: [Link]

  • ACS Publications. Enantiomerically Pure Indazole Bioisosteres of Ifenprodil and Ro 25-6981 as Negative Allosteric Modulators of NMDA Receptors with the GluN2B Subunit. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Available from: [Link]

  • AJOL. Synthesis and biological activities of a novel series of indazole derivatives. Available from: [Link]

  • PubChem. Indole-3-Carboxylic Acid. Available from: [Link]

  • PubMed. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. Available from: [Link]

  • PubMed. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Available from: [Link]

  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Available from: [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • ResearchGate. Different biological activities reported with Indazole derivatives. Available from: [Link]

  • ResearchGate. Synthesis and biological activities of a novel series of indazole derivatives. Available from: [Link]

  • Georganics. 1H-Indazole-4-carboxylic acid - High purity. Available from: [Link]

  • SpectraBase. Indole-3-carboxylic acid. Available from: [Link]

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]

  • PubChem. 1H-indazole-4-carboxylic acid. Available from: [Link]

  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • NIH. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem. Available from: [Link]

  • ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. Available from: [Link]

  • Semantic Scholar. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

  • ACS Publications. Discovery of N-(Indazol-3-yl)piperidine-4-carboxylic Acids as RORγt Allosteric Inhibitors for Autoimmune Diseases. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

Sources

Comparative

Antitumor activity of methyl 6-bromo-1H-indole-3-carboxylate vs. parent acid

Title: Antitumor Activity of Methyl 6-bromo-1H-indole-3-carboxylate vs. Parent Acid: A Comparative Guide Introduction Marine environments are a prolific source of halogenated indole alkaloids with potent pharmacological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Antitumor Activity of Methyl 6-bromo-1H-indole-3-carboxylate vs. Parent Acid: A Comparative Guide

Introduction Marine environments are a prolific source of halogenated indole alkaloids with potent pharmacological properties[1]. Among these, 6-bromo-1H-indole-3-carboxylic acid and its esterified analog, methyl 6-bromo-1H-indole-3-carboxylate, have been isolated from marine sponges such as Clathria basilana and Smenospongia sp.[2]. While both compounds share the same core pharmacophore and exhibit baseline antitumor activities—specifically through the induction of apoptosis and the blockade of autophagy—their distinct physicochemical profiles drastically alter their performance in in vitro cellular assays[2].

As a Senior Application Scientist, I approach the evaluation of these compounds not merely as a structural comparison, but as a pharmacokinetic and pharmacodynamic puzzle. The single methyl group substitution fundamentally shifts the molecule's lipophilicity, dictating its ability to traverse the lipid bilayer and engage intracellular targets.

1. Physicochemical Causality: Why Esterification Matters In drug development, the physical state of a molecule governs its biological fate. The parent compound, 6-bromo-1H-indole-3-carboxylic acid, contains a free carboxylate group that forms stable intermolecular dimers through hydrogen bonding in its solid state[3]. At physiological pH (7.4), this group is predominantly ionized, creating a hydration shell that restricts passive diffusion across the hydrophobic core of the cancer cell membrane[4].

Conversely, methyl 6-bromo-1H-indole-3-carboxylate acts effectively as a lipophilic prodrug/analog. By masking the hydrogen-bond donor of the carboxylic acid, the methyl ester disrupts dimerization, increases the partition coefficient (LogP), and facilitates rapid intracellular accumulation[3].

Table 1: Comparative Physicochemical & Biological Profiling

Parameter6-Bromo-1H-indole-3-carboxylic acid (Parent)Methyl 6-bromo-1H-indole-3-carboxylate (Ester)
Molecular Weight 240.05 g/mol [4]254.08 g/mol
Ionization State (pH 7.4) Deprotonated (Anionic)Neutral
Hydrogen Bonding Strong intermolecular dimers[3]Weak/None at the ester group
Lipophilicity (XLogP3) ~2.7[4]~3.2
Cell Membrane Permeability Low (Diffusion limited)High (Passive diffusion)
In Vitro Cytotoxicity ModerateHigh (Due to enhanced intracellular uptake)

2. Mechanistic Pathway: Apoptosis and Autophagy Modulation When evaluated against lymphoma (Ramos) and leukemia (Jurkat J16) cell lines, these brominated indoles contribute to a dual-mechanism antitumor response[2].

  • Apoptosis Induction: They trigger rapid programmed cell death, measurable via caspase activation and phosphatidylserine externalization.

  • Autophagy Blockade: Under starvation conditions, these compounds impair pro-survival signaling by blocking autophagic flux, leading to the toxic accumulation of p62 and unresolved LC3-II[2].

Because the esterified variant achieves higher intracellular concentrations, it typically yields lower IC50 values in whole-cell phenotypic screens compared to the highly polar parent acid.

MoA Parent 6-Bromo-1H-indole-3-carboxylic acid (Parent Acid) Membrane Cancer Cell Lipid Bilayer Parent->Membrane Low Permeability Ester Methyl 6-bromo-1H-indole-3-carboxylate (Esterified) Ester->Membrane High Permeability Target Intracellular Accumulation Membrane->Target Apoptosis Apoptosis Induction (Caspase Activation) Target->Apoptosis Autophagy Autophagy Blockade (p62 Accumulation) Target->Autophagy Death Tumor Cell Death Apoptosis->Death Autophagy->Death

Fig 1. Mechanistic pathway of marine-derived bromoindoles in cancer cells.

3. Experimental Methodologies: Self-Validating Systems To objectively compare the antitumor efficacy of the ester versus the parent acid, protocols must be designed as self-validating systems. This means incorporating internal controls that independently verify the assay's integrity, ensuring that any observed differential toxicity is due to the compound's structure, not an experimental artifact.

Protocol A: Comparative Cytotoxicity Profiling (CellTiter-Glo) Causality Focus: This assay measures ATP as a proxy for cell viability. By running the highly permeable ester alongside the poorly permeable acid, we isolate the variable of cellular uptake.

  • Cell Seeding: Seed Jurkat J16 cells at 10,000 cells/well in a 96-well opaque plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare 10 mM stock solutions of both the parent acid and the methyl ester in anhydrous DMSO.

  • Treatment & Internal Controls (The Validation Step):

    • Test Wells: Treat cells with a 10-point dose-response curve (0.1 µM to 50 µM) of each compound.

    • Vehicle Control: 0.5% DMSO (Validates that the solvent is not causing baseline toxicity).

    • Positive Control: 1 µM Doxorubicin (Validates that the cells are susceptible to standard apoptotic induction).

  • Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo reagent (1:1 volume), lyse for 10 minutes on an orbital shaker, and record luminescence.

  • Data Synthesis: Calculate IC50 values using non-linear regression. The functional superiority of the ester will manifest as a left-shifted dose-response curve.

Protocol B: Autophagy Flux Validation (Western Blot) Causality Focus: To prove that the compounds actively block autophagy rather than merely downregulating its initiation, we must track the accumulation of autophagosome markers under starvation conditions[2].

  • Starvation Induction: Wash Ramos cells twice with PBS and incubate in Hank's Balanced Salt Solution (HBSS) for 4 hours to induce baseline autophagy.

  • Compound Incubation: Treat the starved cells with the IC50 concentration of the methyl ester, the parent acid, and a positive control (e.g., Bafilomycin A1, a known late-stage autophagy inhibitor).

  • Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein yield via BCA assay.

  • Immunoblotting (The Validation Step):

    • Probe for LC3-I/II : An increase in the LC3-II/LC3-I ratio indicates autophagosome accumulation.

    • Probe for p62 (SQSTM1) : Accumulation of p62 confirms that autophagic degradation is blocked at the lysosomal stage.

    • Probe for GAPDH : Loading control to validate equal protein transfer.

Workflow Step1 1. Cell Culture & Seeding (Jurkat/Ramos) Step2 2. Compound Dosing (Ester vs Acid vs Controls) Step1->Step2 Step3a 3a. CellTiter-Glo (Viability/IC50) Step2->Step3a Step3b 3b. Flow Cytometry (Annexin V/PI) Step2->Step3b Step3c 3c. Western Blot (LC3-II/p62) Step2->Step3c Step4 4. Data Synthesis & Comparative Profiling Step3a->Step4 Step3b->Step4 Step3c->Step4

Fig 2. Self-validating experimental workflow for evaluating comparative cytotoxicity.

Conclusion While 6-bromo-1H-indole-3-carboxylic acid serves as a crucial biosynthetic intermediate and baseline pharmacophore, its utility in whole-cell assays is inherently limited by its high polarity and dimerization potential[3]. The simple esterification to methyl 6-bromo-1H-indole-3-carboxylate circumvents these pharmacokinetic barriers, yielding a highly penetrant molecule that robustly triggers apoptosis and blocks autophagy in cancer models[2]. For drug development professionals, utilizing the methyl ester provides a much more accurate representation of the scaffold's true intracellular target engagement potential.

References [1] Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. Marine Drugs, 13(8), 4814-4914. [Link]3] BenchChem. (n.d.). 6-bromo-1-methyl-1H-indole-3-carboxylic acid | 1103500-73-7. BenchChem Database. ]">https://www.benchchem.com[2] Ahn, H., et al. (2017). Cyclic Cystine-Bridged Peptides from the Marine Sponge Clathria basilana Induce Apoptosis in Tumor Cells and Depolarize the Bacterial Cytoplasmic Membrane. Journal of Natural Products, 80(11), 2915-2924. [Link]4] National Center for Biotechnology Information. (2025). 6-Bromo-1H-indole-3-carboxylic acid | C9H6BrNO2 | CID 15284837. PubChem Compound Summary. [Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Mechanistic Safety Guide: Disposal of 6-Bromo-2-methyl-1H-indole-3-carboxylic Acid

In drug discovery and medicinal chemistry, halogenated indole derivatives like 6-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1260383-60-5) are invaluable building blocks for synthesizing targeted therapeutics. Howev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery and medicinal chemistry, halogenated indole derivatives like 6-Bromo-2-methyl-1H-indole-3-carboxylic acid (CAS: 1260383-60-5) are invaluable building blocks for synthesizing targeted therapeutics. However, the presence of both a reactive carboxylic acid moiety and a covalently bound bromine atom introduces specific logistical challenges for laboratory safety and environmental compliance.

As a Senior Application Scientist, I have observed that the most common operational failure in handling halogenated building blocks is improper waste stream segregation. This guide provides a self-validating, mechanistic protocol for the safe handling, spill mitigation, and disposal of this compound, ensuring both personnel safety and strict adherence to environmental regulations.

Mechanistic Toxicology & Hazard Causality

To handle a chemical safely, you must understand why it is hazardous. 6-Bromo-2-methyl-1H-indole-3-carboxylic acid presents three distinct mechanistic challenges:

  • Mucosal and Respiratory Irritation (STOT SE 3): The compound is a fine crystalline powder classified as a Category 2 skin and eye irritant, and a Specific Target Organ Toxicity Single Exposure (STOT SE 3) respiratory irritant (1)[1]. Aerosolization of the dry powder during weighing can lead to immediate inhalation exposure.

  • Lipophilic Penetration: The aromatic indole core is highly lipophilic. If the compound is dissolved in a carrier solvent like Dimethyl Sulfoxide (DMSO), the solvent acts as a permeation enhancer, rapidly transporting the toxic solute through standard nitrile gloves and into the dermal layer.

  • Halogenated Combustion Byproducts: Because it contains a carbon-bromine bond, this compound is strictly regulated as a halogenated organic waste (2)[2]. Standard incineration of halogenated organics produces highly corrosive and toxic hydrobromic acid (HBr) gas. Therefore, disposal requires specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the acid gas into harmless bromide salts (3)[3].

Quantitative Safety & Logistics Data

To ensure rapid decision-making at the bench, all operational parameters are summarized below.

Table 1: PPE and Handling Specifications
ParameterSpecificationMechanistic Rationale
Glove Material Nitrile (Min. 0.11 mm thickness)Protects against solid particulate transfer; prevents dermal absorption of the Category 2 irritant[1].
Breakthrough Time > 480 minutes (for dry solid)Solid organic acids do not rapidly permeate nitrile unless dissolved in a carrier solvent.
Eye Protection ANSI Z87.1 Safety GogglesPrevents corneal damage from airborne dust (Eye Irrit. 2A)[1].
Ventilation Fume Hood (Face velocity 80-100 fpm)Mitigates inhalation of fine powders (STOT SE 3 respiratory irritant)[1].
Table 2: Waste Stream Categorization
Waste StateEPA ClassificationPrimary ContainerUltimate Treatment
Dry Solid Halogenated Organic SolidHDPE wide-mouth jarRotary Kiln Incineration[3]
Liquid (in DCM) Halogenated Solvent WastePTFE-lined safety canIncineration + Caustic Scrubbing[3]
Liquid (in DMSO) Halogenated Solvent Waste*HDPE jerrycanIncineration + Caustic Scrubbing[3]

*Critical Note: Even if the bulk solvent is non-halogenated (e.g., DMSO, Methanol), the presence of the brominated solute mandates disposal in the halogenated stream. Mixing halogenated waste with non-halogenated streams can exponentially increase disposal costs and violate environmental compliance (4)[4].

Operational Workflows for Disposal

The following decision tree and step-by-step protocols provide a self-validating system for waste management.

G Start 6-Bromo-2-methyl-1H-indole-3-carboxylic acid Waste Generation State Physical State of Waste? Start->State Solid Solid Powder / Contaminated Consumables State->Solid Dry / Powder Liquid Dissolved in Solvent (e.g., DMSO, DCM) State->Liquid Solution SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer SolventType Primary Solvent Type? Liquid->SolventType Incineration Rotary Kiln Incineration with Caustic Scrubbing SolidContainer->Incineration Halogenated Halogenated Solvent (DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH) SolventType->NonHalogenated HalogenatedStream Halogenated Organic Liquid Waste Stream Halogenated->HalogenatedStream MixWarning CRITICAL: Solute contains Bromine. Entire mixture becomes Halogenated! NonHalogenated->MixWarning MixWarning->HalogenatedStream Reclassify HalogenatedStream->Incineration

Workflow for segregating 6-Bromo-2-methyl-1H-indole-3-carboxylic acid waste streams.
Protocol A: Solid Waste & Contaminated Consumables
  • Collection: Sweep up dry powder using a static-free brush and weighing paper inside a fume hood. Do not use compressed air, which will aerosolize the STOT SE 3 irritant.

  • Containment: Transfer the powder and all contaminated consumables (weighing boats, pipette tips, Kimwipes) into a high-density polyethylene (HDPE) solid waste container.

  • Labeling: Affix a hazardous waste label immediately. Explicitly list "6-Bromo-2-methyl-1H-indole-3-carboxylic acid" and check the "Halogenated" and "Toxic" boxes.

  • Storage: Store in a designated secondary containment tray away from strong oxidizers and inorganic bases to prevent unwanted acid-base reactions.

Protocol B: Liquid Waste Disposal (Solvent Solutions)
  • Solvent Assessment: Identify the carrier solvent. Common solvents for indole derivatives include Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Methanol.

  • Stream Routing (The Causality Check): Regardless of the carrier solvent, route the entire solution to the Halogenated Organic Liquid Waste stream. Why? The bromine atom in the indole ring dictates the waste classification. Halogenated and non-halogenated streams must never be mixed unless the entire resulting mixture is treated as halogenated (5)[5].

  • Transfer: Use a dedicated funnel to pour the solution into a PTFE-lined safety can or HDPE jerrycan. Keep the container sealed when not actively adding waste to prevent volatilization.

  • Neutralization Check: Do not attempt to neutralize the carboxylic acid moiety prior to disposal. Mixing organic acids with incompatible inorganic bases in a waste can may cause dangerous exothermic reactions (6)[6].

Protocol C: Spill Response & Decontamination
  • Isolation: Evacuate personnel from the immediate vicinity. Don appropriate PPE (Nitrile gloves, safety goggles, N95 or P100 particulate respirator if the spill is outside a fume hood).

  • Containment: Cover the spill with a damp absorbent pad (if solid) to prevent aerosolization. If dissolved in a solvent, surround the spill with an inert absorbent like vermiculite or sand.

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a solid hazardous waste container.

  • Surface Decontamination: Wipe the area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a water rinse. Dispose of all wipes as halogenated solid waste.

References

  • NextSDS. "6-bromo-2-methyl-1H-indole-3-carboxylic acid — Chemical Substance Information." 1[1]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." 3[3]

  • U.S. Environmental Protection Agency (eCFR). "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32." 2[2]

  • University of Oslo (UiO). "Chemical and Hazardous Waste Guide." 6[6]

  • University of Waterloo. "Chemical and Hazardous Waste Guide." 5[5]

  • Cornell University Environment, Health and Safety. "7.2 Organic Solvents." 4[4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methyl-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-methyl-1H-indole-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.